molecular formula C7H12N2O3 B12674921 Npipac CAS No. 27848-61-9

Npipac

Cat. No.: B12674921
CAS No.: 27848-61-9
M. Wt: 172.18 g/mol
InChI Key: VEVASPCQIZYHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Npipac is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Npipac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Npipac including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27848-61-9

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(1-nitrosopiperidin-2-yl)acetic acid

InChI

InChI=1S/C7H12N2O3/c10-7(11)5-6-3-1-2-4-9(6)8-12/h6H,1-5H2,(H,10,11)

InChI Key

VEVASPCQIZYHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC(=O)O)N=O

Origin of Product

United States
Foundational & Exploratory

The Toxicological Profile and Health Effects of Npipac in Smokeless Tobacco Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Npipac (1-Nitroso-2-piperidinecarboxylic acid, CAS: 4515-18-8) is a volatile mutagen and N-nitrosoamino acid (NAA) endemic to smokeless tobacco products (STPs)[1]. While the oncological focus in tobacco research heavily skews toward tobacco-specific nitrosamines (TSNAs) like NNN and NNK, the cumulative hazard of NAAs such as Npipac plays a critical, synergistic role in the pathogenesis of oral leukoplakia and squamous cell carcinoma[2]. This whitepaper delineates the chemical etiology, metabolic pathways, and analytical quantification of Npipac to support advanced drug development and toxicological risk assessments.

Chemical Etiology and Product Disparities

The presence of Npipac in STPs is not inherent to the raw Nicotiana plant but is an artifact of post-harvest processing. The causality of its formation lies in the nitrosation of secondary amines (specifically piperidine derivatives) during curing and fermentation.

  • Fermentation vs. Pasteurization: Microbial nitrate reductases proliferate during the fermentation of traditional US moist snuff, converting natural nitrates into reactive nitrites. These nitrites subsequently react with tobacco alkaloids to form Npipac[3]. Conversely, traditional Swedish snus undergoes a heat-treatment (pasteurization) process. This thermal step eradicates the nitrate-reducing microbiome, fundamentally halting the primary nitrosation pathway. Consequently, Npipac concentrations in Swedish snus are magnitudes lower than in fermented US counterparts[3].

Health Effects and Carcinogenic Mechanisms

Npipac is classified as a mutagen and a potent toxicant contributing to the overall carcinogenic burden of smokeless tobacco[1][4].

  • Localized Tissue Dysplasia: The primary mode of STP consumption is oral (gingivobuccal placement). Prolonged mucosal contact with Npipac and parallel nitrosamines induces localized cytotoxicity, leading to gingival recession and oral leukoplakia—a well-documented precursor to oral cancer[5].

  • Metabolic Activation (Causality of Mutagenesis): Npipac is relatively inert until it undergoes enzymatic bioactivation. Cytochrome P450 enzymes (predominantly CYP2A6 in human tissues) catalyze the α -hydroxylation of the nitrosamine ring. This cleavage generates a highly unstable diazonium ion (a reactive electrophile). The electrophile covalently binds to nucleophilic sites on DNA bases (e.g., guanine), forming bulky DNA adducts[2]. If these adducts evade nucleotide excision repair mechanisms, they induce genetic mutations during cellular replication, driving neoplastic transformation.

Quantitative Data: Npipac Levels Across STP Matrices

The concentration of Npipac exhibits extreme variance based on agricultural practices and curing methodologies. The following table synthesizes historical and regulatory data regarding Npipac concentrations in commercial STPs[3][6].

Tobacco Product CategoryCuring / Processing MethodNpipac Concentration Range (ng/g)
US Loose Leaf Chewing Tobacco Air-cured, heavily sweetened224 – 680
US Moist Snuff Fire-cured, fermented160 – 6,800
Swedish Snus Air/Sun-cured, heat-treated< Limit of Detection (LOD) – 150

Note: The extreme upper limit in US Snuff (6,800 ng/g) underscores the unpredictable nature of uncontrolled bacterial fermentation[6].

Analytical Methodology: Extraction and LC-MS/MS Quantification

Historically, N-nitrosoamino acids were quantified using Gas Chromatography-Thermal Energy Analysis (GC-TEA). However, this required derivatization with diazomethane—a highly volatile and potent carcinogen. To ensure laboratory safety and analytical integrity, modern protocols utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].

Self-Validating Extraction Protocol (Solid-Supported Liquid Extraction - SLE)

Rationale: This method leverages diatomaceous earth to maximize the surface area for liquid-liquid extraction, preventing the formation of intractable emulsions common in complex botanical matrices. The inclusion of deuterated internal standards ensures the system is self-validating against matrix suppression.

  • Sample Preparation & Isotope Spiking: Homogenize 1.0 g of the smokeless tobacco sample. Spike the matrix with 80 µL of a 25 µg/mL deuterated internal standard (IS) solution (e.g., d3-NSAR, d3-MNPA). Causality: Spiking prior to extraction ensures the protocol is self-validating; any downstream analyte loss or matrix suppression is proportionally corrected during mass spectrometric quantification[7].

  • Aqueous Extraction: Add 15 mL of deionized water. Extract via mechanical shaking for 16 hours at ambient temperature. Causality: The extended duration ensures complete dissolution of the polar Npipac molecules from the rigid cellulosic matrix of the tobacco[7].

  • Phase Separation: Centrifuge the homogenate at 5100 rpm (5500 x g) for 15 minutes to precipitate particulate matter and isolate the analyte-rich supernatant[7].

  • SLE Loading: Transfer 20 mL of the supernatant onto a ChemElute diatomaceous earth cartridge. Allow 5 minutes for the aqueous phase to fully absorb into the sorbent bed[7].

  • Elution: Elute the N-nitrosoamino acids using an organic solvent mixture (e.g., ethyl acetate). Causality: The hydrophobic nature of the solvent forces the polar Npipac out of the aqueous phase held within the diatomaceous earth micro-pores.

  • LC-MS/MS Analysis: Evaporate the eluate to dryness under gentle nitrogen flow, reconstitute in the mobile phase, and inject into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This ensures a Limit of Detection (LOD) fit for regulatory purpose (10 - 40 ng/g)[7].

Mechanistic Visualization

NpipacPathway N1 Smokeless Tobacco (Fermentation/Curing) N2 Npipac Formation (Nitrosation of Amines) N1->N2 Microbial Nitrate Reductase N3 Oral Tissue Exposure (Mucosal Absorption) N2->N3 Product Consumption N4 CYP450 Activation (Alpha-Hydroxylation) N3->N4 Cellular Uptake N5 Reactive Electrophile (Diazonium Ion) N4->N5 Enzymatic Cleavage N6 DNA Adduct Formation (Genetic Mutation) N5->N6 Covalent Binding N7 Cellular Transformation (Leukoplakia/Carcinoma) N6->N7 Dysplasia

Caption: Metabolic Activation Pathway of Npipac Leading to Oral Carcinogenesis.

References

  • The Health Consequences of Using Smokeless Tobacco - Regul
  • The Health Consequences of Using Smokeless Tobacco - ERIC
  • Determination of selected N-Nitrosoamino acids in smokeless tobacco products - CORESTA
  • Review of the Scientific Liter
  • PIPECOLICACID,1-NITROSO- | 4515-18-8 - ChemicalBook
  • Toxic Chemicals in Cigarette Mainstream Smoke - ResearchG
  • The Health Consequences of Using Smokeless Tobacco - Regul

Sources

metabolic pathways of Npipac in human tissues

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the metabolism of N-nitrosopipecolic acid (NPIPAC) —also known as 1-nitrosopiperidine-2-carboxylic acid—not merely as a static biochemical pathway, but as a dynamic interplay of toxicokinetics, enzyme affinity, and analytical detectability.

NPIPAC is a cyclic, non-volatile nitrosamine primarily identified as a constituent of smokeless tobacco and a byproduct of food processing. However, in human tissue, it serves a dual purpose: it is both a substrate for cytochrome P450 (CYP450)-mediated bioactivation and a highly stable, water-soluble biomarker for endogenous nitrosation.

This whitepaper provides an in-depth technical analysis of NPIPAC’s metabolic fate in human tissues and outlines field-proven, self-validating analytical workflows for its quantification.

Core Metabolic Pathways in Human Tissues

The structural presence of a carboxylic acid moiety on the piperidine ring fundamentally alters the toxicokinetics of NPIPAC compared to highly volatile nitrosamines like N-nitrosodimethylamine (NDMA). According to the [1], cyclic nitrosamines undergo two primary, competing metabolic pathways in human tissues:

A. CYP-Mediated Bioactivation (Alpha-Hydroxylation)

The carcinogenic potential of NPIPAC relies entirely on its bioactivation in the liver and respiratory tract.

  • Mechanism: Enzymes such as CYP2A6 and CYP2A13 catalyze the oxidation of the alpha-carbon adjacent to the nitrosamine group.

  • Reactive Intermediates: This hydroxylation forms an unstable alpha-hydroxy nitrosamine, which spontaneously undergoes ring cleavage to yield an aldehyde and a diazohydroxide. The diazohydroxide rapidly dehydrates into a highly reactive diazonium ion .

  • Toxicological Endpoint: The diazonium ion acts as a potent electrophile, alkylating nucleophilic sites on DNA (primarily forming O6-alkylguanine adducts), which can lead to G>A transition mutations if left unrepaired.

B. Detoxification (Denitrosation) and Direct Excretion
  • Denitrosation: CYP enzymes can also catalyze the reduction of the N-NO bond, yielding the parent secondary amine (pipecolic acid) and releasing nitric oxide (NO) or nitrite.

  • Direct Excretion: Because of its low octanol-water partition coefficient (LogP), a vast majority of NPIPAC escapes hepatic first-pass metabolism. It is highly hydrophilic and is excreted unchanged in the urine. This physiological bypass is exactly why NPIPAC is utilized in clinical pharmacology as a reliable biomarker for endogenous nitrosation, as detailed in [2].

NPIPAC_Metabolism NPIPAC NPIPAC (N-Nitrosopipecolic Acid) CYP CYP450 Enzymes (CYP2A6, CYP2E1) NPIPAC->CYP Hepatic/Extrahepatic Processing Excretion Direct Excretion (Urine Biomarker) NPIPAC->Excretion >80% Unchanged AlphaOH Alpha-Hydroxylation (Bioactivation) CYP->AlphaOH Oxidation Denitro Denitrosation (Detoxification) CYP->Denitro Reduction Diazonium Diazonium Ion (Reactive Intermediate) AlphaOH->Diazonium Spontaneous Decomposition Pipecolic Pipecolic Acid + NO Denitro->Pipecolic Cleavage DNA_Adducts DNA Adducts (O6-Alkylguanine) Diazonium->DNA_Adducts Alkylation

Metabolic fate of NPIPAC in human tissues detailing bioactivation and detoxification pathways.

Quantitative Toxicokinetics

To design effective extraction and detection methodologies, we must first understand the physicochemical and pharmacokinetic parameters of the molecule. The [3] and the [4] provide the foundational data summarized below:

ParameterValue / CharacteristicAnalytical & Clinical Significance
IUPAC Name 1-nitrosopiperidine-2-carboxylic acidDefines the cyclic, carboxylated structure.
Molecular Weight 158.16 g/mol Target precursor ion for mass spectrometry (m/z 159[M+H]⁺).
LogP (Octanol/Water) ~0.7Highly hydrophilic; dictates the need for ion-exchange SPE.
Primary CYP Isoforms CYP2A6, CYP2A13, CYP2E1Mediates tissue-specific alpha-hydroxylation and bioactivation.
Urinary Excretion >80% excreted unchangedEnables non-invasive biomonitoring of endogenous nitrosation.
Mutagenic Potential Low to ModerateCarboxylic acid moiety sterically hinders rapid alpha-hydroxylation compared to NNN.

Self-Validating Experimental Protocols

In bioanalytical chemistry, a protocol is only as strong as its internal controls. The following methodologies are designed as self-validating systems , ensuring that every step proves its own efficacy through built-in causality checks.

Protocol 1: In Vitro CYP-Mediated Bioactivation Assay

Objective: Determine the specific CYP isoforms responsible for NPIPAC bioactivation in human liver tissues.

  • Step 1: Matrix Assembly. Combine 1 mg/mL Human Liver Microsomes (HLMs), 100 mM potassium phosphate buffer (pH 7.4), and 10 µM NPIPAC.

    • Causality: pH 7.4 is strictly maintained to preserve the physiological ionization state of NPIPAC's carboxylic acid, ensuring accurate enzyme-substrate binding kinetics.

  • Step 2: Inhibitor Control (Validation Step). Split the matrix into two cohorts. To Cohort B, add 1 µM tranylcypromine (a selective CYP2A6 inhibitor).

    • Causality: If NPIPAC metabolism is halted in Cohort B but proceeds in Cohort A, it internally validates that CYP2A6 is the primary metabolic driver, ruling out non-specific degradation.

  • Step 3: Reaction Initiation. Add 1 mM NADPH regenerating system and incubate at 37°C for 60 minutes.

    • Causality: NADPH provides the essential electron transfer required to drive the CYP450 catalytic cycle.

  • Step 4: Quenching & Precipitation. Add 3 volumes of ice-cold acetonitrile containing a ¹³C-labeled internal standard.

    • Causality: Acetonitrile denatures the CYP enzymes, instantly halting metabolism, while the internal standard corrects for any subsequent LC-MS/MS matrix suppression.

Protocol 2: GC-MS/MS Quantification of NPIPAC in Human Urine

Objective: Measure unmetabolized NPIPAC as a biomarker of exposure or endogenous nitrosation.

  • Step 1: Sample Stabilization (Validation Step). Collect 5 mL of human urine into tubes pre-loaded with 100 mg ascorbic acid.

    • Causality: Ascorbic acid reduces endogenous nitrite to nitric oxide. Without this step, residual nitrite would react with urinary pipecolic acid during storage, creating false-positive NPIPAC signals ex vivo.

  • Step 2: Isotope Dilution. Spike the sample with 50 ng of ¹³C-NPRO or deuterated NPIPAC.

    • Causality: The heavy isotope co-elutes with the analyte, validating extraction efficiency and correcting for ion suppression in the mass spectrometer.

  • Step 3: Solid-Phase Extraction (SPE). Load onto an Oasis MAX (Mixed-mode Anion Exchange) cartridge. Wash with 5% methanol; elute with 2% formic acid in methanol.

    • Causality: At physiological pH, NPIPAC is negatively charged and binds tightly to the anion resin. The highly acidic elution neutralizes the charge, releasing the analyte while leaving neutral/basic interferents trapped on the column.

  • Step 4: Derivatization. Evaporate the eluate to dryness and react with BF3-methanol at 60°C for 30 minutes.

    • Causality: The carboxylic acid group makes NPIPAC non-volatile. Esterification converts it to a volatile methyl ester, which is mandatory for successful gas-phase chromatography.

  • Step 5: Data Acquisition. Analyze via GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

GCMS_Workflow Sample Urine Collection (+ Ascorbic Acid) Spike Spike Internal Standard (13C-NPRO / NPIC) Sample->Spike SPE Solid Phase Extraction (Mixed-Mode Anion) Spike->SPE Derivatization Derivatization (BF3-Methanol) SPE->Derivatization GCMS GC-MS/MS Analysis (MRM Mode) Derivatization->GCMS Data Quantification & Data Processing GCMS->Data

Self-validating GC-MS/MS workflow for the quantification of NPIPAC in human urine.

References

  • Risk assessment of N-nitrosamines in food EFSA Journal URL:[Link]

  • A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine National Center for Biotechnology Information (PMC) URL:[Link]

  • N-Nitrosopipecolic acid (Compound Summary) PubChem Database URL:[Link]

  • The Health Consequences of Using Smokeless Tobacco: A Report of the Advisory Committee to the Surgeon General CDC Stacks URL:[Link]

NPIPAC Carcinogenicity and Tumor Formation: A Technical Guide to Mechanisms, Methodologies, and Mutagenic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-nitroso compounds (NOCs) represent one of the most potent classes of chemical carcinogens encountered in environmental, dietary, and tobacco-related matrices. Within this class, N-nitrosopiperidine-2-carboxylic acid (NPIPAC) —also referred to as N-nitroso-pipecolic acid—has emerged as a critical biomarker and etiological agent in the pathogenesis of head, neck, esophageal, and gastric carcinomas[1].

Unlike directly acting alkylating agents, NPIPAC is a procarcinogen. Its tumor-initiating capacity is entirely dependent on cytochrome P450 (CYP450)-mediated metabolic activation, which transforms the inert molecule into highly reactive electrophilic species capable of forming bulky DNA adducts[2]. This whitepaper deconstructs the mechanistic causality behind NPIPAC-induced tumorigenesis and establishes self-validating, field-proven laboratory protocols for quantifying its exposure and biological impact.

Chemical Identity and Exposure Matrices

NPIPAC (CAS: 4515-18-8; Molecular Formula: C6H10N2O3) is an N-nitrosoamino acid formed via the nitrosation of pipecolic acid. In epidemiological and toxicological research, exposure to NPIPAC is primarily tracked across two highly specific matrices:

  • Smokeless Tobacco Products (STPs): NPIPAC is a prominent tobacco-specific nitrosamine (TSNA) analog found in moist snuff and chewing tobacco, directly correlating with oral leukoplakia and squamous cell carcinomas[1].

  • Endemic Dietary Preparations: In specific geographic regions, such as Kashmir, the traditional preparation of salted tea (Noon Chai) at high temperatures generates exceptionally high levels of NPIPAC, driving the region's elevated gastric cancer incidence[3][4].

Table 1: Environmental and Dietary Exposure Levels of NPIPAC

Data summarized to highlight the magnitude of exposure across different matrices.

Matrix / SourceNPIPAC Concentration RangePrimary Associated MalignancyReference
US Loose Leaf Chewing Tobacco120 – 2,240 ng/gOral Cavity / Pharynx[1]
US Moist Snuff160 – 6,800 ng/gOral Cavity / Pharynx[1]
Kashmiri Noon Chai (Salted Tea)~5,870 µg/kgGastric Carcinoma[4]

Mechanistic Pathways of Carcinogenicity

As an application scientist, I cannot overstate the importance of understanding the why behind a molecule's toxicity before designing an assay to measure it. NPIPAC does not cause DNA damage in its native state; it hijacks the body's xenobiotic metabolism.

Cytochrome P450 Activation and α-Hydroxylation

Upon ingestion or mucosal absorption, NPIPAC is transported to the liver and local epithelial tissues where it is metabolized by the CYP450 superfamily —specifically the CYP2A6 and CYP2E1 isoforms[2]. These enzymes catalyze the α-hydroxylation of the piperidine ring. This reaction yields a highly unstable α-hydroxy nitrosamine intermediate that spontaneously undergoes cleavage and decomposition to form a highly reactive electrophilic diazonium ion [2].

DNA Adduct Formation and Mutagenesis

The resulting electrophile acts as a potent alkylating agent, attacking nucleophilic centers on DNA (primarily the N7 and O6 positions of guanine). For piperidine-derived nitrosamines like NPIPAC, the major bulky adduct formed is N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) [5].

If cellular DNA repair systems (such as O6-methylguanine-DNA methyltransferase [MGMT] or Nucleotide Excision Repair[NER]) fail to excise these bulky adducts prior to the S-phase of the cell cycle, DNA polymerases will misread the lesion. This results in a highly specific mutational signature dominated by A:T to C:G transversions and G:C to A:T transitions [5]. The accumulation of these mutations in driver genes (e.g., TP53, KRAS) triggers clonal expansion and tumor formation.

Pathway NPIPAC NPIPAC Exposure (Tobacco / Diet) CYP CYP450 Activation (CYP2A6 / CYP2E1) NPIPAC->CYP AlphaOH α-Hydroxylation (Unstable Intermediate) CYP->AlphaOH Oxidation Electrophile Electrophilic Diazonium Ion AlphaOH->Electrophile Decomposition Adducts DNA Adduct Formation (THP-dG, O6-alkyl-G) Electrophile->Adducts DNA Alkylation Repair DNA Repair Failure (MGMT / NER Bypass) Adducts->Repair Mutagenesis Mutagenesis (A:T to C:G Transversions) Repair->Mutagenesis Replication Error Tumor Clonal Expansion & Tumor Formation Mutagenesis->Tumor

Caption: Metabolic activation of NPIPAC leading to DNA adduct formation and tumorigenesis.

Table 2: Mutagenic Profiling and Adduct Signatures
Precursor CompoundPrimary DNA AdductDominant Mutational SignatureTarget Organs
NPIPAC / NPIPTHP-dGA:T to C:G transversionsEsophagus, Liver, Gastric Mucosa
NPIPAC (Decarboxylated)O6-alkyl-GuanineG:C to A:T transitionsLiver, Oral Epithelium

Experimental Methodologies for NPIPAC Research

A critical failure point in legacy toxicological research was the reliance on Gas Chromatography-Thermal Energy Analysis (GC-TEA) for nitrosamine quantification. Because N-nitrosoamino acids like NPIPAC are thermally labile, GC-TEA required derivatization with diazomethane—a highly toxic and carcinogenic reagent[6].

To ensure rigorous self-validation, modern workflows mandate Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This eliminates derivatization artifacts, preserves analyte integrity, and ensures laboratory safety[6].

Workflow Sample Sample Prep (Tissue/Matrix) Spike Isotope Spike (NPIPAC-d4) Sample->Spike SPE SPE Extraction (MAX Cartridge) Spike->SPE LCMS LC-ESI-MS/MS (MRM Mode) SPE->LCMS Data Adduct & Mutation Quantification LCMS->Data

Caption: Self-validating experimental workflow for NPIPAC quantification and adduct analysis.

Protocol 1: LC-ESI-MS/MS Quantification of NPIPAC

Causality Check: We utilize stable isotope-labeled internal standards (NPIPAC-d4) spiked prior to extraction. This creates a self-validating system that mathematically corrects for ion suppression and matrix effects inherent to complex samples like tobacco or gastric tissue.

  • Sample Homogenization: Macerate 1.0 g of the target matrix in 10 mL of an aqueous ammonium acetate buffer (pH 6.5).

  • Internal Standardization: Spike the homogenate with 50 ng of NPIPAC-d4.

  • Solid Phase Extraction (SPE):

    • Condition a Mixed-Mode Anion Exchange (MAX) cartridge with methanol, followed by water.

    • Load the sample homogenate.

    • Wash with 5% methanol to remove neutral interferences.

    • Elute NPIPAC using 2% formic acid in methanol (the acidic environment neutralizes the carboxylic acid group, releasing it from the anion exchange resin).

  • LC-MS/MS Acquisition: Inject onto a C18 reversed-phase column. Utilize a gradient of water/acetonitrile containing 0.1% formic acid. Monitor the specific MRM transition for NPIPAC: m/z 159 → 84 [6].

Protocol 2: In Vivo Mutagenicity and Adductome Analysis

Causality Check: To definitively link NPIPAC exposure to tumor formation, we must quantify both the biological effective dose (DNA adducts) and the resulting phenotype (mutations). We utilize gpt delta transgenic rats because their genome contains reporter genes that allow for the concurrent detection of point mutations and large deletions in any target organ[5].

  • In Vivo Exposure: Administer NPIPAC to gpt delta rats via drinking water (dose-dependent cohorts) for 12 weeks.

  • DNA Isolation: Extract genomic DNA from target organs (esophagus, liver) using a chaotropic salt extraction method. Crucial: Avoid phenol-chloroform extraction, which can induce artifactual oxidation of DNA bases.

  • Adductome Digestion & Analysis:

    • Digest 50 µg of DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

    • Analyze the digest via high-resolution Triple-TOF LC-MS/MS to quantify THP-dG adducts against a synthesized [15N5]THP-dG internal standard[7].

  • Mutation Assay: Package the extracted genomic DNA into lambda phages and infect E. coli. Select for gpt mutants using 6-thioguanine. Calculate mutation frequencies and sequence the mutant colonies to confirm the NPIPAC-specific A:T to C:G transversion signature[5].

Conclusion & Future Perspectives

The toxicological profiling of NPIPAC highlights the intricate relationship between environmental exposure, CYP450-mediated metabolic activation, and targeted DNA alkylation. For drug development professionals and regulatory scientists, understanding this pathway is paramount. Future research must focus on the development of targeted CYP2A6/CYP2E1 inhibitors as potential chemopreventive agents for high-risk populations, as well as the integration of THP-dG adduct quantification into routine clinical biomarker screening for early-stage esophageal and gastric carcinomas.

References

  • Determination of selected N-Nitrosoamino acids in smokeless tobacco products. CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco). URL:[Link]

  • The Health Consequences of Using Smokeless Tobacco. Centers for Disease Control and Prevention (CDC) / Regulations.gov. URL:[Link]

  • Kashmiri Diet and Gastric Carcinoma Epidemiology and Risk Factors: A Review. International Journal of Health Sciences & Research / ResearchGate. URL:[Link]

  • DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China. Chemical Research in Toxicology (ACS Publications) / PubMed. URL:[Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute (HESI). URL:[Link]

  • Noon Chai and gastric cancer. International Journal of Case Reports and Images (IJCRI). URL:[Link]

Sources

NpipAc Linker Structure and Function in Peptide Chemistry: A Technical Guide for Incretin Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of peptide therapeutics—particularly dual and triple incretin mimetics (e.g., GLP-1/GIP receptor agonists)—has driven the need for advanced half-life extension technologies. While lipidation (the attachment of fatty diacids) is the gold standard for promoting human serum albumin (HSA) binding, the chemical spacer connecting the lipid to the peptide backbone dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This whitepaper provides an in-depth technical analysis of the NpipAc (piperidine-based acetic acid) linker. By introducing conformational rigidity, NpipAc overcomes the limitations of traditional flexible linkers, optimizing receptor potency, proteolytic stability, and aqueous solubility.

The Structural Mechanics of NpipAc

In peptide chemistry, linkers act as physical standoffs between the bioactive peptide and the bulky lipidation moiety. Historically, flexible linkers like γ-glutamic acid (γ-Glu) or oligoethylene glycol (OEG) have been utilized. However, highly flexible linkers suffer from a high degree of conformational entropy. In aqueous environments, the hydrophobic lipid tail can collapse onto the peptide backbone, leading to steric clash at the receptor interface and reduced HSA binding efficiency.

NpipAc belongs to a class of rigid, cyclic aliphatic linkers (similar to Tranexamic acid, or Tra). The incorporation of a piperidine ring restricts the rotational degrees of freedom.

Mechanistic Advantages:
  • Vectorial Projection : The rigid piperidine ring acts as a "boom arm," physically projecting the fatty diacid away from the peptide's alpha-helical secondary structure. This preserves the peptide's binding affinity to the GIP/GLP-1 receptors 1.

  • Proteolytic Shielding : The bulky cyclic structure creates localized steric hindrance around the conjugation site (typically a Lysine ε-amino group), protecting the amide bonds from plasma endopeptidases.

  • Solubility Enhancement : Despite its cyclic nature, the secondary amine characteristics of the piperidine ring (when combined with adjacent PEG/OEG motifs) significantly boost aqueous solubility at physiological pH.

G Peptide Incretin Backbone (Receptor Activation) Lys Conjugation Node (Lysine) Peptide->Lys Covalent NpipAc NpipAc Linker (Rigid Standoff) Lys->NpipAc Amide Bond Lipid Fatty Diacid (HSA Binding) NpipAc->Lipid Amide Bond

Figure 1: Modular architecture of a lipidated incretin mimetic utilizing the NpipAc rigid spacer.

Quantitative Data: Linker Chemistry Comparison

The selection of a linker directly impacts the biophysical properties of the therapeutic peptide. The table below synthesizes comparative data for various linker architectures used in modern GIP receptor agonist development 2.

Linker ArchitectureConformational RigidityRelative HSA AffinityReceptor Potency RetentionAqueous Solubility (pH 7.4)
Direct Lipidation (No Linker) LowHighLow (High Steric Clash)Poor (<1 mg/mL)
γ-Glu (gE) only LowModerateModerateModerate (~5 mg/mL)
γ-Glu + 2x OEG Low (Highly Flexible)ModerateHighGood (~15 mg/mL)
NpipAc High (Cyclic) High High (Optimal Projection) Excellent (>30 mg/mL)
NpipAc + PEG3 Moderate-HighVery HighVery HighExcellent (>30 mg/mL)

Experimental Workflow: Synthesis of NpipAc-Conjugated Peptides

The incorporation of NpipAc into a peptide backbone requires precise orthogonal protecting group strategies during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, it is critical to understand why specific reagents are chosen to ensure a self-validating, high-yield protocol.

Protocol: Orthogonal SPPS of NpipAc-Lipidated Peptides

Step 1: Resin Preparation and Backbone Assembly

  • Action: Synthesize the primary peptide sequence on a Rink Amide resin using standard Fmoc-SPPS chemistry. At the designated lipidation site (e.g., Position 30), incorporate Fmoc-Lys(Mtt)-OH.

  • Causality: The Mtt (4-methyltrityl) protecting group is highly acid-labile. It allows for the selective deprotection of the Lysine ε-amino group while the peptide remains anchored to the resin and the standard tBu/Boc side-chain protecting groups remain intact.

Step 2: Selective Lysine Deprotection

  • Action: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2% Triisopropylsilane (TIPS) for 10 x 3 minutes. Wash extensively with DCM and neutralize with 5% Diisopropylethylamine (DIEA) in DMF.

  • Causality: The low concentration of TFA selectively cleaves the Mtt group. The yellow color of the Mtt cation serves as a visual self-validating indicator; when the washes run clear, deprotection is complete.

Step 3: Coupling the NpipAc Linker

  • Action: Couple Fmoc-NpipAc-OH (3 equivalents) using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (3 equivalents each) in DMF for 2 hours at room temperature.

  • Causality: NpipAc contains a sterically hindered cyclic structure. Traditional uronium-based coupling reagents (like HBTU or HATU) can lead to irreversible guanidinylation of the free amine. The DIC/Oxyma system provides superior kinetics for hindered couplings while suppressing racemization.

Step 4: Fmoc Removal and Lipidation

  • Action: Remove the Fmoc group from the NpipAc linker using 20% Piperidine in DMF (2 x 10 min). Next, couple the fatty diacid mono-tert-butyl ester (e.g., C18-diacid-tBu) using the same DIC/Oxyma chemistry.

  • Causality: The tert-butyl ester protects the distal carboxylic acid of the lipid, preventing cross-linking and polymerization during the coupling phase.

Step 5: Global Cleavage and Deprotection

  • Action: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 3 hours. Precipitate the crude peptide in cold diethyl ether and isolate via centrifugation.

SPPS Step1 1. Backbone Elongation (Fmoc-SPPS on Rink Amide) Step2 2. Orthogonal Deprotection (1% TFA to remove Mtt from Lys) Step1->Step2 Wash with DCM Step3 3. NpipAc Coupling (Fmoc-NpipAc-OH + DIC/Oxyma) Step2->Step3 Neutralize with DIEA Step4 4. Fmoc Removal (20% Piperidine in DMF) Step3->Step4 Wash with DMF Step5 5. Lipid Conjugation (Fatty Diacid-tBu + DIC/Oxyma) Step4->Step5 Wash with DMF Step6 6. Global Cleavage (TFA/TIPS/H2O) Step5->Step6 Wash with DCM/MeOH

Figure 2: Step-by-step solid-phase peptide synthesis (SPPS) workflow for NpipAc incorporation.

Conclusion

The integration of rigid, cyclic aliphatic linkers like NpipAc represents a paradigm shift in the rational design of long-acting peptide therapeutics 3. By controlling the spatial orientation of the half-life extension moiety, drug developers can successfully decouple the thermodynamic requirements of HSA binding from the steric constraints of receptor activation. For modern GIP/GLP-1 co-agonists, NpipAc offers an optimal balance of potency retention, extended half-life, and superior formulation solubility.

References

  • US20220135638A1 - Gip receptor agonist peptide compounds and uses thereof Source: Google Patents URL
  • WO2021193983A2 - Qw dosing of gip receptor agonist peptide compounds and uses thereof Source: Google Patents URL
  • EP3601329B1 - GIP RECEPTOR ACTIVATING PEPTIDE Source: European Patent Office URL

Sources

Methodological & Application

Application Note: High-Throughput LC-MS/MS Quantification of Npipac in Tobacco Products

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Nitrosopiperidine-acetic acid (Npipac), alongside other N-nitrosoamino acids, is a critical but historically under-characterized constituent found in smokeless tobacco products[1]. While regulatory and toxicological focus has heavily favored tobacco-specific nitrosamines (TSNAs) such as NNN and NNK, the comprehensive profiling of N-nitrosoamino acids is increasingly necessary for a complete chemical risk assessment of tobacco[2].

Historically, the quantification of N-nitrosoamino acids relied on GC-TEA (Gas Chromatography-Thermal Energy Analyzer) methods, which required hazardous derivatization agents like diazomethane[1]. This application note details a modern, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging solid-supported liquid extraction (SLE) and an aqueous-compatible reversed-phase column, this method eliminates the need for derivatization while achieving high sensitivity and matrix tolerance[1].

Mechanistic Rationale & System Design

As a robust analytical workflow, every step in this protocol is designed with specific chemical causality to ensure a self-validating system:

  • Aqueous Extraction: Npipac contains a highly polar carboxylic acid moiety. Traditional organic extractions yield poor recoveries. A prolonged 16-hour aqueous extraction ensures complete partitioning of the polar analytes from the complex, fibrous tobacco matrix[1].

  • Diatomaceous Earth SLE Cleanup: Tobacco extracts are notorious for causing emulsions during liquid-liquid extraction (LLE). By loading the aqueous extract onto a diatomaceous earth cartridge, the sample coats the high-surface-area matrix. An immiscible organic solvent is then passed through, extracting the analytes efficiently without emulsion formation[1].

  • Chromatographic Causality (C18 AQ): Standard C18 columns undergo phase collapse in highly aqueous mobile phases. This protocol utilizes an AQ (aqueous-compatible) C18 column with integral polar groups, preventing phase collapse and ensuring reproducible retention of the polar Npipac molecules[1].

  • Ionization Dynamics: The mobile phase is heavily modified with 1% formic acid. This serves a dual purpose: it suppresses the ionization of Npipac's carboxylic acid group during chromatography (enhancing reversed-phase retention) while providing an abundance of protons to facilitate positive electrospray ionization (ESI+) at the mass spectrometer source[1].

  • Self-Validation (Isotopic Dilution): To correct for matrix suppression and extraction losses, standard additions and deuterated internal standards (e.g., d3-MNPA) are introduced prior to extraction, ensuring the final quantification is inherently normalized[1].

Workflow Visualization

Workflow Sample 1. Homogenized Tobacco (1.0 g) Spike 2. Internal Standard Addition (d3-Isotopes) Sample->Spike Extract 3. Aqueous Extraction (15 mL H2O, 16h shake) Spike->Extract Centrifuge 4. Centrifugation (5100 rpm, 15 min) Extract->Centrifuge SLE 5. SLE Cleanup (Diatomaceous Earth) Centrifuge->SLE Supernatant Elute 6. Organic Elution & Reconstitution SLE->Elute Target Analytes LCMS 7. LC-MS/MS Analysis (MRM Mode) Elute->LCMS

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for Npipac quantification.

Experimental Protocol

Reagents and Materials
  • Tobacco Samples: Homogenized smokeless tobacco (snus, dry snuff, or chewing tobacco).

  • Standards: Npipac analytical standard; Deuterated internal standard (IS) mix (e.g., d3-MNPA, d3-NSAR).

  • Solvents: LC-MS grade Water, Methanol, Ethyl Acetate, and Formic Acid.

  • Consumables: ChemElut (or equivalent) diatomaceous earth SLE cartridges.

Sample Preparation & Extraction
  • Weighing & Spiking: Accurately weigh 1.0 g of homogenized tobacco sample into a 50 mL centrifuge tube. Add 80 µL of the IS solution (25 µg/mL) directly to the matrix[1]. Critique: Adding IS before solvent ensures it undergoes the exact same extraction kinetics as the endogenous Npipac.

  • Aqueous Extraction: Add 15 mL of deionized water. Cap tightly and place on a mechanical shaker for 16 hours at room temperature[1].

  • Phase Separation: Centrifuge the samples at 5100 rpm (approx. 5500 x g) for 15 minutes to pellet the insoluble tobacco matrix[1].

Solid-Supported Liquid Extraction (SLE) Cleanup
  • Loading: Transfer the aqueous supernatant (up to 20 mL) onto the diatomaceous earth cartridge[1]. Allow 10–15 minutes for the aqueous phase to completely absorb into the sorbent bed.

  • Elution: Pass 2 x 15 mL of Ethyl Acetate through the cartridge. Collect the eluate in a clean glass tube.

  • Concentration: Evaporate the organic eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Mobile Phase A (1% Formic acid in water). Vortex thoroughly and transfer to an autosampler vial.

LC-MS/MS Analysis

Chromatographic Separation: Separation is performed on an Agilent 1290 Infinity HPLC (or equivalent) utilizing a polar-embedded C18 column (ACE 3 AQ, 150 x 3 mm, 3 µm)[1].

Table 1: Optimized LC Gradient Conditions

Time (min)Mobile Phase A (1% FA in H₂O)Mobile Phase B (1% FA in MeOH)Flow Rate (mL/min)
0.095%5%0.4
2.095%5%0.4
7.010%90%0.4
9.010%90%0.4
9.195%5%0.4
12.095%5%0.4

Mass Spectrometry Parameters: Detection is achieved using a triple quadrupole mass spectrometer (e.g., Agilent 6460A) operating in Multiple Reaction Monitoring (MRM) mode[1].

Table 2: MS/MS Source Parameters (Positive ESI)

ParameterOptimized Value
Ionization ModeESI Positive
Gas Temperature300 °C
Drying Gas Flow8 L/min
Nebulizer Pressure45 psi
Sheath Gas Temperature300 °C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V
Nozzle Voltage500 V

Note: Specific MRM transitions for Npipac (typically monitoring the [M+H]+ precursor and the loss of the NO group [M+H-30]+) must be optimized via direct infusion for the specific instrument used.

Method Validation & Quality Control (SST)

To ensure the protocol operates as a self-validating system, the following metrics must be established during the System Suitability Test (SST) prior to sample analysis:

Table 3: Target Method Validation Metrics

Validation MetricTarget Acceptance Criteria
Limit of Detection (LOD)0.01 – 0.04 mg/kg (10 - 40 ng/g)
Reporting Limit (LOQ)0.20 mg/kg (20 ng/g)
Extraction Recovery80% - 120% (Verified via pre/post spikes)
Precision (RSD)< 15% (Intra-day and Inter-day)
Linearity (R²)> 0.99 (Standard addition curve: 0.05 - 5.0 mg/kg)

Actionable Insight: If the R² of the standard addition curve falls below 0.99, or if the IS area counts deviate by >20% from the blank matrix, the SLE cartridge loading capacity has likely been exceeded, and the sample extract volume should be reduced.

References

  • Source: coresta.
  • Source: cdc.

Sources

Application Note: A Strategic Approach to In Vitro Mutagenicity Testing for the Novel Compound Npipac

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking Novel Chemical Entities

The development of novel chemical entities (NCEs), such as the compound designated Npipac, is a cornerstone of therapeutic innovation. A critical and non-negotiable step in this process is the comprehensive assessment of genetic toxicity.[1] Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations or chromosomal aberrations, which can lead to cancer or heritable defects.[1][2] Regulatory agencies worldwide mandate a battery of tests to evaluate this potential before any new compound can be considered for clinical trials.[3][4]

This document provides a detailed, field-proven guide to establishing the in vitro mutagenicity profile of Npipac. As Npipac is a novel compound, this guide is structured as a comprehensive strategy, adhering to the standards set by the Organisation for Economic Co-operation and Development (OECD). The protocols herein are designed as a self-validating system, incorporating rigorous controls to ensure data integrity and regulatory compliance.

The Standard Two-Test Battery: A Two-Pillar Strategy

For an initial assessment of an NCE's mutagenic potential, a standard two-test in vitro battery is recommended. This approach is designed to detect the two primary classes of genetic damage: gene mutations and chromosomal aberrations.

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This assay is the most widely used initial screen for detecting gene mutations (specifically point mutations like base-pair substitutions and frameshifts) caused by a test article.[5][6]

  • In Vitro Mammalian Cell Micronucleus Test (MNvit, OECD 487): This assay is used to identify substances that cause structural or numerical chromosomal damage in mammalian cells.[7][8][9] It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[7][10]

A key component of both assays is the inclusion of an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents.[11][12] This is critical because many chemicals (pro-mutagens) are not mutagenic themselves but are converted into reactive, DNA-damaging metabolites by liver enzymes.[12][13] Therefore, all tests must be conducted in both the presence (+S9) and absence (-S9) of this system.[14]

G cluster_0 In Vitro Mutagenicity Testing Strategy for Npipac NCE Novel Compound (Npipac) Test_Battery Standard 2-Test In Vitro Battery NCE->Test_Battery Ames Test 1: Ames Test (OECD 471) Detects Gene Mutations Test_Battery->Ames MNvit Test 2: Micronucleus Test (OECD 487) Detects Chromosomal Damage Test_Battery->MNvit S9_plus With Metabolic Activation (+S9) Ames->S9_plus Run in parallel S9_minus Without Metabolic Activation (-S9) Ames->S9_minus Run in parallel MNvit->S9_plus Run in parallel MNvit->S9_minus Run in parallel Decision Synthesize Data & Assess Genotoxic Potential S9_plus->Decision S9_minus->Decision

Caption: High-level workflow for the in vitro genotoxicity assessment of Npipac.

Assay Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Principle

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine for Salmonella) due to mutations in the genes required for its synthesis.[15][16] The assay measures the ability of a test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[17][18] The number of revertant colonies is proportional to the mutagenic potency of the substance.[17][19]

Experimental Protocol

Step 1: Strain Selection & Verification

  • Core Strains: A minimum of five strains should be used. The standard set includes S. typhimurium strains TA98, TA100, TA1535, and TA1537 (or TA97a), and E. coli strain WP2 uvrA (pKM101).[20][21] This combination detects both base-pair substitution and frameshift mutagens.[22]

  • Verification: Before the main experiment, confirm the genotype of each strain (e.g., histidine requirement, rfa mutation, uvrA/B deletion, presence of pKM101 plasmid).

Step 2: Dose Range Finding (Toxicity Screen)

  • Purpose: To determine the appropriate concentration range of Npipac for the main experiment, identifying concentrations that are cytotoxic to the bacteria.

  • Method: Expose the most sensitive strain (e.g., TA100) to a wide, logarithmic range of Npipac concentrations (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ) with and without S9.

  • Endpoint: Assess toxicity by observing a reduction in the background lawn of bacterial growth or a significant drop in revertant colony counts at high concentrations. The highest concentration for the main study should show some evidence of toxicity or be 5 mg/plate if no toxicity is observed.[22]

Step 3: Main Mutagenicity Experiment (Plate Incorporation Method)

  • Preparation: To sterile tubes, add 2 mL of molten top agar (kept at 45°C).

  • Addition of Reagents: To each tube, add:

    • 0.1 mL of an overnight bacterial culture of the appropriate tester strain.

    • 0.1 mL of Npipac solution (at the desired concentration) or the vehicle control (e.g., DMSO, water).

    • 0.5 mL of S9 mix (for +S9 conditions) or sterile buffer (for -S9 conditions).

  • Plating: Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[22]

  • Controls: For each strain and condition (-S9/+S9), run triplicate plates for:

    • Vehicle Control: To establish the spontaneous reversion rate.

    • Positive Controls: Known mutagens to confirm strain sensitivity and S9 activity (e.g., Sodium Azide for TA100/1535 -S9; 2-Nitrofluorene for TA98 -S9; Benzo[a]pyrene for TA98/TA100 +S9).

Step 4: Data Collection and Analysis

  • Count the number of revertant colonies on each plate.

  • Examine plates for signs of cytotoxicity.

  • Calculate the mean and standard deviation of revertant colonies for each concentration.

Data Interpretation

A positive result for Npipac is typically concluded if:

  • There is a concentration-dependent increase in the number of revertants.[23]

  • The increase at one or more concentrations is statistically significant and exceeds a threshold fold-increase over the vehicle control (commonly ≥2x for most strains, ≥3x for TA1535/1537).[23]

  • The results are reproducible.[23]

Result CategoryCriteria for NpipacImplication
Positive A reproducible, dose-related increase in revertants with at least one dose showing a significant increase over the control threshold.[23]Npipac is a bacterial mutagen, inducing point mutations.
Negative No dose-related increase in revertants, and no concentration shows a reproducible, significant increase over the control.[5]Npipac does not induce point mutations under test conditions.
Equivocal A non-dose-related or weak but statistically significant increase is observed. Reproducibility may be inconsistent.Further investigation or repeat of the experiment is required.

Assay Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Principle

This test identifies agents that cause damage to chromosomes or the mitotic apparatus.[7] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during cell division.[8][9][10] An increase in the frequency of micronucleated cells indicates that Npipac has chromosome-damaging potential.[24]

Experimental Protocol

Step 1: Cell Line Selection and Culture

  • Recommended Cell Lines: p53-competent human or rodent cell lines are preferred, such as TK6 human lymphoblasts or primary human peripheral blood lymphocytes.[25] CHO or V79 cells are also commonly used.

  • Culture: Maintain cells in appropriate media and conditions to ensure a low background frequency of micronuclei and a normal cell cycle time.

Step 2: Dose Range Finding (Cytotoxicity Assay)

  • Purpose: To determine the appropriate concentration range of Npipac that does not cause excessive cytotoxicity, which can confound the results.

  • Method: Treat cells with a broad range of Npipac concentrations for the intended exposure duration. Measure cytotoxicity using methods like Relative Population Doubling (RPD) or Relative Increase in Cell Count (RICC).

  • Endpoint: Select concentrations for the main experiment that cover a range from little or no cytotoxicity up to a maximum of 55±5% cytotoxicity.

Step 3: Main Micronucleus Experiment

  • Cell Plating: Seed cells at a density that will allow for proliferation.

  • Treatment: Expose duplicate or triplicate cultures to at least three analyzable concentrations of Npipac, a vehicle control, and a positive control.

    • Short Treatment (3-6 hours): Conducted with and without S9 metabolic activation. After exposure, wash cells and add fresh medium.

    • Long Treatment (continuous, ~1.5-2.0 normal cell cycles): Conducted without S9 activation.[24]

  • Addition of Cytochalasin B (optional but recommended): After treatment, add Cytochalasin B, which blocks cytokinesis. This allows for the identification of cells that have completed one cell division, as they will be binucleated.[7][8] This ensures that only cells that have divided post-treatment are scored.

  • Harvesting: Harvest cells at a time equivalent to 1.5-2.0 normal cell cycles after the beginning of treatment.

  • Slide Preparation & Staining: Prepare slides using a cytocentrifuge or other method. Stain with a DNA-specific stain (e.g., Giemsa, or a fluorescent dye like DAPI).

G cluster_1 In Vitro Micronucleus Assay Workflow start Seed Mammalian Cells treat Treat with Npipac (Vehicle, Positive Controls) start->treat wash Wash & Add Fresh Medium treat->wash cytoB Add Cytochalasin B (Blocks Cytokinesis) wash->cytoB harvest Harvest Cells after ~1.5-2.0 Cell Cycles cytoB->harvest stain Prepare Slides & Stain DNA harvest->stain score Score Micronuclei in Binucleated Cells via Microscopy stain->score analyze Analyze Data score->analyze

Caption: Step-by-step workflow for the in vitro micronucleus assay.

Step 4: Scoring and Data Analysis

  • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Calculate the frequency of micronucleated cells for each treatment group.

  • Assess cytotoxicity concurrently by calculating the Cytokinesis-Block Proliferation Index (CBPI) or RPD.

Data Interpretation

A positive result for Npipac is concluded if:

  • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is observed.[26]

  • Any of the tested concentrations show a reproducible and statistically significant increase that is above the range of the historical negative control data.[26]

Result CategoryCriteria for NpipacImplication
Positive A statistically significant and dose-dependent increase in micronucleated cells that exceeds historical control data.[24][26]Npipac is a clastogen and/or an aneugen in mammalian cells.
Negative No statistically significant or dose-related increase in micronucleated cells is observed at any concentration.Npipac does not cause chromosomal damage under test conditions.
Equivocal A non-dose-related or borderline but statistically significant increase is observed. Reproducibility may be inconsistent.Results are inconclusive; requires further evaluation or repeat testing.[27]

Synthesis and Next Steps

The collective results from this two-test battery will provide a robust initial assessment of Npipac's genotoxic potential.

  • If both tests are negative: It can generally be concluded that Npipac is not genotoxic in vitro.[21]

  • If the Ames test is positive: Npipac is considered a mutagen. Such compounds are often dropped from development unless a compelling risk-benefit analysis for a specific indication justifies further investigation.[3]

  • If the MNvit test is positive (and Ames is negative): Npipac is considered a clastogen or aneugen. This may delay development and requires additional testing to determine the in vivo relevance of this finding and the underlying mechanism.[3][28]

A positive result in any in vitro assay necessitates careful consideration and may trigger follow-up assays, such as the In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD 490) to further characterize gene mutation potential in mammalian cells, or subsequent in vivo studies to assess risk in a whole-animal system.[6][29][30][31]

References

  • Bigger, A., et al. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. Available at: [Link]

  • Creative Diagnostics. (n.d.). AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. Creative Diagnostics. Available at: [Link]

  • Dertinger, S. D., et al. (2014). Interpreting in vitro micronucleus positive results: simple biomarker matrix discriminates clastogens, aneugens, and misleading positive agents. PubMed. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Mammalian Cell Gene Mutation Test (OECD 490). Creative Bioarray. Available at: [Link]

  • Microbiologics. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiologics. Available at: [Link]

  • Witt, K. L., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed. Available at: [Link]

  • Policy Commons. (n.d.). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. Available at: [Link]

  • Witt, K. L., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PMC. Available at: [Link]

  • IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. Available at: [Link]

  • NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available at: [Link]

  • Durnev, A. D., et al. (2024, November 20). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. ResearchGate. Available at: [Link]

  • Kirkland, D., et al. (2017). The influence of exogenous metabolism on the specificity of in vitro mammalian genotoxicity tests. PubMed. Available at: [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available at: [Link]

  • EBPI. (n.d.). S9 Activation Enzymes - Ames. EBPI. Available at: [Link]

  • MedCrave. (n.d.). Toxicology. MedCrave. Available at: [Link]

  • OECD. (2016, July 29). Test No. 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. OECD iLibrary. Available at: [Link]

  • Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Pesticide Registration Toolkit. Available at: [Link]

  • RE-Place. (n.d.). In vitro mammalian cell micronucleus test. RE-Place. Available at: [Link]

  • Nucro-Technics. (2025, July 20). OECD 490: In Vitro Mammalian Cell Gene Mutation Tests. Nucro-Technics. Available at: [Link]

  • Long, A. S., et al. (2019). The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II. PMC. Available at: [Link]

  • Vrijhof, H. (2017, May 15). Testing the Mutagenicity Potential of Chemicals. ClinMed International Library. Available at: [Link]

  • Bohrium. (n.d.). The Ames Test for Identifying Mutagens. Bohrium. Available at: [Link]

  • Weshin. (n.d.). OECD TG-471 細菌回復突變試驗/致變異性試驗. Weshin Inspection Tech Co., Ltd.. Available at: [Link]

  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. Available at: [Link]

  • Gentronix. (2026, March 19). OECD 471 Ames Test (GLP). Gentronix. Available at: [Link]

  • ResearchGate. (2022, April 21). (PDF) Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. ResearchGate. Available at: [Link]

  • OECD. (2014, September 26). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. Available at: [Link]

  • Wills, J. W., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Available at: [Link]

  • Johnson, G. E., & Sobol, Z. (2017). Applied Genetic Toxicology: From Principles to Practice. PMC. Available at: [Link]

  • Arcis. (2025, October 23). 4 Reasons Why Genetic Toxicology is Foundational to Modern Drug Development. Arcis. Available at: [Link]

  • Amacher, D. E. (n.d.). The Role of Genetic Toxicology in Drug Discovery and Optimization. ResearchGate. Available at: [Link]

  • Parton, J. W. (n.d.). Mutagenicity Testing Applied for Regulation of Developing Products. Current Separations. Available at: [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available at: [Link]

  • Maharjan, M., et al. (2020). Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. PMC. Available at: [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • ScitoVation. (2023, May 12). Testing and Screening Methods for Genotoxicity and Mutagenicity. ScitoVation. Available at: [Link]

  • Brusick, D. (n.d.). Principles of Genetic Toxicology. Barnes & Noble. Available at: [Link]

  • Vivo Bio Tech Ltd. (2022, May 31). In vitro mammalian cell gene mutation test using the Thymidine Kinase Gene (Mouse Lymphoma Assay in L5178Y Cell - FINAL REPORT). Vivo Bio Tech Ltd.. Available at: [Link]

  • Amacher, D. (2010, September 19). Fundamentals Of Genetic Toxicology In The Pharmaceutical Industry Sept 2010. Slideshare. Available at: [Link]

Sources

Application Notes & Protocols for Nanoparticle-Enhanced Paper-Based Analytical Devices in Environmental Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rapid, Field-Deployable Environmental Monitoring

The escalating presence of anthropogenic contaminants in our environment necessitates the development of rapid, cost-effective, and portable analytical tools. Traditional laboratory methods like chromatography and mass spectrometry, while highly sensitive, are often constrained by high costs, complex sample preparation, and the need for skilled operators, limiting their utility for widespread, real-time monitoring.[1][2] Microfluidic paper-based analytical devices (µPADs) and nanoparticle-based immunochromatographic assays (ICAs) have emerged as powerful alternatives, offering on-site detection of a wide range of environmental pollutants.[3][4][5][6] These platforms leverage the unique properties of nanoparticles to enhance signal generation, providing a sensitive and specific colorimetric or electrochemical readout.[7] This document provides a comprehensive guide to the principles and sample preparation protocols for utilizing nanoparticle-enhanced paper-based devices for environmental screening.

Core Principles of Nanoparticle-Enhanced Paper-Based Assays

These assays are a form of lateral flow immunoassay (LFIA) and rely on the principles of antigen-antibody interactions on a porous nitrocellulose membrane.[8] The key components include a sample pad, a conjugate pad containing nanoparticles coated with specific antibodies, a test line with immobilized antibodies, and a control line.

The mechanism involves the sample migrating through the strip via capillary action. If the target analyte is present, it binds to the nanoparticle-antibody conjugate. This complex then flows to the test line, where it is captured by the immobilized antibodies, resulting in a visible color change. The control line indicates the successful flow of the sample through the strip. The intensity of the color at the test line can be correlated to the concentration of the analyte.[9][10] The use of nanoparticles, such as gold nanoparticles (AuNPs), significantly enhances the visual signal, improving the sensitivity of the assay.[7]

Experimental Workflow for Environmental Sample Analysis

The following diagram illustrates the general workflow for preparing and analyzing environmental samples using nanoparticle-enhanced paper-based devices.

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SampleCollection 1. Sample Collection (Water/Soil) Filtration 2. Filtration (for water samples) SampleCollection->Filtration Water Extraction 3. Extraction (for soil samples) SampleCollection->Extraction Soil Dilution 4. Dilution & pH Adjustment Filtration->Dilution Extraction->Dilution ApplySample 5. Apply Sample to Device Dilution->ApplySample Incubation 6. Incubation (Allow migration) ApplySample->Incubation ReadResults 7. Read Results (Visual/Reader) Incubation->ReadResults Quantification 8. Quantification (Calibration Curve) ReadResults->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: General workflow for environmental sample preparation and analysis.

Detailed Protocols for Sample Preparation

The success of any environmental screening assay is highly dependent on proper sample preparation. The goal is to extract the analyte of interest from the sample matrix and prepare it in a form that is compatible with the paper-based device.

Protocol 1: Preparation of Water Samples for Pesticide Screening

This protocol is designed for the detection of common pesticides, such as organophosphates and carbamates, in water samples.[11][12][13][14][15]

Materials:

  • Water sample

  • 0.45 µm syringe filters

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Assay-specific buffer

Procedure:

  • Filtration: For turbid water samples, pre-filter through a 0.45 µm syringe filter to remove suspended solids. This prevents clogging of the assay membrane.

  • Solid-Phase Extraction (for trace-level detection):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 100-500 mL of the filtered water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering salts.

    • Elute the pesticides with 2-5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the assay-specific buffer.

  • Direct Analysis (for higher concentrations):

    • For samples expected to have higher pesticide concentrations, SPE may not be necessary.

    • Adjust the pH of the filtered water sample to the optimal range specified by the assay manufacturer using dilute HCl or NaOH.

    • If necessary, dilute the sample with the assay buffer to bring the analyte concentration within the dynamic range of the test.

  • Analysis: Apply the prepared sample to the sample pad of the nanoparticle-based device according to the manufacturer's instructions.

Protocol 2: Preparation of Soil Samples for Heavy Metal Screening

This protocol outlines the extraction of heavy metals like lead (Pb), cadmium (Cd), and chromium (Cr) from soil samples.[1][2][16]

Materials:

  • Soil sample

  • Drying oven

  • Sieve (2 mm mesh)

  • Mortar and pestle

  • Extraction solution (e.g., 0.1 M HCl or a chelating agent solution like EDTA)

  • Centrifuge and centrifuge tubes

  • pH meter

  • Whatman filter paper

  • Assay-specific buffer

Procedure:

  • Drying and Sieving:

    • Air-dry the soil sample or use a drying oven at a low temperature (e.g., 40-60°C) to a constant weight.

    • Gently crush the dried soil using a mortar and pestle.

    • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 1-5 g of the sieved soil into a centrifuge tube.

    • Add 10-20 mL of the extraction solution. The choice of extractant depends on the target metal and its speciation. 0.1 M HCl is a common choice for bioavailable metals.

    • Vortex or shake the mixture vigorously for 1-2 hours to facilitate extraction.

  • Separation:

    • Centrifuge the suspension at 3000-5000 rpm for 10-15 minutes to pellet the soil particles.

    • Carefully decant the supernatant.

    • Filter the supernatant through Whatman filter paper to remove any remaining fine particles.

  • pH Adjustment and Dilution:

    • Measure the pH of the soil extract and adjust it to the optimal range for the assay using a suitable buffer.

    • Dilute the extract with the assay buffer as needed to minimize matrix effects and bring the metal concentration within the detection range.

  • Analysis: Apply the prepared soil extract to the sample pad of the device.

Data Interpretation and Quantification

For a qualitative assessment, the presence of a visible line at the test region indicates a positive result. For semi-quantitative or quantitative analysis, a portable reader can be used to measure the intensity of the test line. A calibration curve should be generated using standards of known concentrations to accurately determine the analyte concentration in the sample.

ParameterWater Sample PreparationSoil Sample PreparationKey Considerations
Target Analytes Pesticides, Herbicides, some heavy metalsHeavy metals, Polycyclic Aromatic Hydrocarbons (PAHs)The choice of preparation method is analyte-dependent.
Primary Challenge Low analyte concentrationComplex matrix, potential for interferenceMatrix effects can significantly impact assay performance.[1]
Key Steps Filtration, Solid-Phase Extraction (SPE)Drying, Sieving, Solvent ExtractionProper extraction is crucial for accurate results.
Typical Solvents/Buffers Methanol, Acetonitrile, Assay-specific buffers0.1 M HCl, EDTA solutions, Organic solvents (for PAHs)Solvent choice must be compatible with the assay.
Potential Interferences Dissolved organic matter, high salt contentHumic acids, clay minerals, co-contaminating metalsPre-treatment steps are designed to minimize these interferences.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No control line appears - Insufficient sample volume- Incorrect buffer composition- Device stored improperly- Ensure the correct sample volume is applied.- Use the recommended assay buffer.- Store devices according to manufacturer's instructions.[8]
Weak or no test line for a known positive sample - Analyte concentration below detection limit- Inefficient extraction- Matrix interference- Concentrate the sample using SPE.- Optimize the extraction procedure (e.g., different solvent, longer extraction time).- Dilute the sample to reduce matrix effects.[17]
False positive results - Cross-reactivity with other compounds- Non-specific binding- Consult the assay's cross-reactivity data.- Pre-clear the sample by incubating with beads alone before the assay.[17]
Inconsistent results - Inhomogeneous sample- Pipetting errors- Variation in incubation time or temperature- Ensure thorough mixing of samples.- Use calibrated pipettes.- Standardize the assay procedure.[18]

Conclusion and Future Perspectives

Nanoparticle-enhanced paper-based analytical devices offer a promising solution for rapid and decentralized environmental screening. Their simplicity, portability, and low cost make them particularly suitable for applications in resource-limited settings.[3][19] While sample preparation remains a critical step that can influence the accuracy and reliability of the results, the protocols outlined in this guide provide a solid foundation for researchers and professionals. Future advancements in this field are likely to focus on developing more robust devices with integrated sample preparation steps, further simplifying the workflow and enhancing their applicability for in-field environmental monitoring.[20]

References

  • Mulu, T., et al. (2024). Recent Advances in the Application of Microfluidic Paper Based Devices for Environment Sample Analysis.
  • MDPI. (2020). Recent Advances in Microfluidic Paper-Based Analytical Devices toward High-Throughput Screening. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Paper-based analytical devices for environmental analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Paper-Based Analytical Devices for Environmental Analysis. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Fabrication and Application of Electrochemical Paper-Based Analytical Devices. Available at: [Link]

  • National Institutes of Health. (n.d.). Colloidal gold nanoparticle probe-based immunochromatographic assay for the rapid detection of chromium ions in water and serum samples. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Emerging nanosensor technologies for the rapid detection of heavy metal contaminants in agricultural soils. Available at: [Link]

  • MDPI. (2022). Enhancement of the Detection Performance of Paper-Based Analytical Devices by Nanomaterials. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Colloidal gold nanoparticle probe-based immunochromatographic assay for the rapid detection of chromium ions in water and serum samples. Available at: [Link]

  • MDPI. (2025). Hyperspectral Soil Heavy Metal Prediction via Privileged-Informed Residual Correction. Available at: [Link]

  • PubMed. (n.d.). Preparation of environmental samples for the determination of polycyclic aromatic hydrocarbons by thin-layer chromatography. Available at: [Link]

  • National Institutes of Health. (n.d.). Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC). Available at: [Link]

  • Embrapa. (n.d.). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Available at: [Link]

  • Academia.edu. (n.d.). Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC). Available at: [Link]

  • PubMed. (2021). Identification of pesticides in water samples by solid-phase extraction and liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • ResearchGate. (2025). Sample preparation techniques for suspect and non-target screening of emerging contaminants. Available at: [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available at: [Link]

  • Romanian Journal of Physics. (n.d.). determination of heavy metals in soils using xrf technique. Available at: [Link]

  • National Institutes of Health. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. Available at: [Link]

  • National Institutes of Health. (2024). Methods for controlling heavy metals in environmental soils based on artificial neural networks. Available at: [Link]

  • ResearchGate. (2025). (PDF) Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025). (PDF) Methods Used in the Detection of Heavy Metal Pollution in Soils. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Field Evaluation of Screening Techniques for Polycyclic Aromatic Hydrocarbons, 2,4-Diphenoxyacetic Acid, and Pentachlorophenol in Air, House Dust, Soil, and Total Diet Project Summary. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis and Purification of N-nitrosopipecolic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of N-nitrosopipecolic acid (NPIPAC). N-nitrosopipecolic acid is the N-nitroso derivative of pipecolic acid, a secondary amine. As N-nitroso compounds are a class of potential mutagens and carcinogens, the availability of high-purity NPIPAC as a reference standard is critical for researchers, scientists, and drug development professionals involved in impurity profiling, analytical method development, and toxicological assessment.[1][2][3] This document details the underlying chemical principles of nitrosation, provides step-by-step laboratory protocols for synthesis and purification, outlines methods for analytical characterization, and emphasizes critical safety and handling procedures.

Introduction and Scientific Background

N-nitrosopipecolic acid (CAS: 4515-18-8), also known as 1-Nitroso-2-piperidinecarboxylic acid, is a stable N-nitroso derivative of the cyclic amino acid, pipecolic acid.[3][4][5] Its synthesis and isolation are paramount for the accurate detection and quantification of potential nitrosamine impurities in pharmaceutical products and consumer goods. The presence of secondary amine moieties, such as the one in pipecolic acid, creates a vulnerability for nitrosation in the presence of nitrosating agents.[6][7] Understanding the synthesis of this specific compound allows for the development of robust analytical methods to ensure product safety and regulatory compliance.

Chemical and Physical Data

A summary of the key physical and chemical properties of N-nitrosopipecolic acid is presented below. This data is essential for its proper handling, storage, and characterization.

ParameterValueReference(s)
Molecular Formula C₆H₁₀N₂O₃[4][5]
Molecular Weight 158.16 g/mol [4][5][8]
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 89-90 °C[9]
Storage Conditions Long-term: -20°C; Short-term: 2-8°C[4]
Solubility Soluble in Methanol, DMSO[10]

Synthesis of N-nitrosopipecolic Acid

Principle of the Reaction: N-Nitrosation of Secondary Amines

The synthesis of N-nitrosopipecolic acid is achieved via the direct nitrosation of its precursor, pipecolic acid. This reaction is a classic example of electrophilic attack on a secondary amine. The process is typically performed in an acidic aqueous medium using sodium nitrite (NaNO₂) as the nitrosating agent.[1][6][11]

The causality of the reaction pathway is as follows:

  • Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite is protonated to form nitrous acid (HNO₂).[12]

  • Generation of the Electrophile: A second protonation of nitrous acid leads to the formation of a water molecule and the highly electrophilic nitrosonium ion (NO⁺).[12] This step is the rate-determining step and its efficiency is pH-dependent, with optimal formation occurring in acidic conditions (pH 2.5-3.4).[11]

  • Nucleophilic Attack: The secondary amine nitrogen of pipecolic acid, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient nitrosonium ion.[12]

  • Deprotonation: The resulting intermediate is then deprotonated to yield the stable N-nitrosopipecolic acid product.

Caption: Reaction Mechanism for the Nitrosation of Pipecolic Acid.

Experimental Protocol: Synthesis

This protocol is designed for the laboratory-scale synthesis of N-nitrosopipecolic acid.

Materials:

  • D,L-Pipecolic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N

  • Ammonium sulfamate or Urea (for quenching)

  • Deionized water

  • Ice

  • Starch-iodide test paper

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolution: In the round-bottom flask, dissolve D,L-pipecolic acid in 2 N hydrochloric acid with stirring. A typical molar ratio is 1 part pipecolic acid to 2-3 parts HCl to ensure a sufficiently acidic environment.

  • Cooling: Place the flask in an ice-water bath and cool the solution to a temperature between 0°C and 5°C. This step is critical as the nitrosonium ion is unstable at higher temperatures, and low temperatures minimize potential side reactions and decomposition.[1][2]

  • Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite in cold deionized water. The molar ratio of sodium nitrite to pipecolic acid should be approximately 1.1:1 to ensure complete reaction.

  • Nitrosation: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the cooled, stirring pipecolic acid solution over 30-60 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction Monitoring & Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. To confirm reaction completion, test a drop of the reaction mixture on starch-iodide paper. The appearance of a blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.[1]

  • Quenching: To neutralize the excess and hazardous nitrous acid, slowly add a quenching agent such as ammonium sulfamate or urea until the starch-iodide test is negative.[2] This is a crucial safety step to prevent the unintended nitrosation of other species or exposure to the reactive agent.

  • Isolation: The N-nitrosopipecolic acid product may precipitate out of the solution upon formation or can be encouraged by further cooling. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove residual acid and salts.

  • Drying: Dry the crude product under vacuum to yield the crude N-nitrosopipecolic acid.

Synthesis_Workflow Figure 2: Workflow for the Synthesis of N-nitrosopipecolic Acid start Start dissolve 1. Dissolve Pipecolic Acid in 2N HCl start->dissolve cool 2. Cool to 0-5°C in Ice Bath dissolve->cool add_nitrite 3. Add NaNO₂ Solution Dropwise (< 5°C) cool->add_nitrite stir 4. Stir for 1 hour at 0-5°C add_nitrite->stir monitor 5. Monitor with Starch-Iodide Paper stir->monitor quench 6. Quench Excess Nitrite (e.g., Ammonium Sulfamate) monitor->quench Reaction Complete isolate 7. Isolate Product (Vacuum Filtration) quench->isolate wash 8. Wash with Cold Deionized Water isolate->wash dry 9. Dry Under Vacuum wash->dry end Crude NPIPAC dry->end Purification_Workflow Figure 3: General Purification Workflow start Crude NPIPAC recrystallization Recrystallization (Primary Method) start->recrystallization dissolve 1. Dissolve in Minimal Hot Solvent recrystallization->dissolve cool 2. Slow Cooling & Ice Bath dissolve->cool filter_dry 3. Filter & Dry Purified Crystals cool->filter_dry qc_check QC Analysis (HPLC, MS, NMR) filter_dry->qc_check qc_check->recrystallization Re-purify end Pure NPIPAC (>95%) qc_check->end Purity Met

Caption: General Purification Workflow.

Analytical Characterization and Quality Control

To validate the synthesis and purification, the identity and purity of the final product must be rigorously confirmed using modern analytical techniques.

Analytical TechniqueExpected Result / PurposeReference(s)
HPLC Purity assessment (>95%). A C18 column with a mobile phase of methanol/water or acetonitrile/water is a common starting point.[10][13][14]
LC-MS/MS Confirmation of molecular weight (m/z for [M-H]⁻ or [M+H]⁺). Provides high sensitivity and specificity.[2][15][16]
¹H NMR Structural confirmation by analyzing the chemical shifts and coupling constants of the protons.[10]
IR Spectroscopy Identification of key functional groups, especially the N=O stretch (approx. 1425–1490 cm⁻¹) and the carboxylic acid O-H and C=O stretches.
Melting Point Comparison with the literature value (89-90 °C) as an indicator of purity.

Safety, Handling, and Storage

DANGER: N-nitroso compounds are classified as probable human carcinogens and are highly toxic. [4][7][10][17]All handling of N-nitrosopipecolic acid and its precursors during synthesis must be conducted with extreme caution.

  • Engineering Controls: All work must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

  • Waste Disposal: All chemical waste, including reaction mixtures and contaminated materials, must be disposed of according to institutional and local regulations for hazardous chemical waste. [1]* Handling: Before opening the product vial, centrifuge it to ensure that any solid adhering to the cap or walls is collected at the bottom. [9]* Storage: For maximum stability, N-nitrosopipecolic acid should be stored long-term at -20°C under an inert atmosphere. [4][9]Short-term storage at 2-8°C is also acceptable. [8]Protect from light and moisture.

References

  • N-Nitroso-D,L-pipecolic Acid (NPIPAC, N-Nitrosopiperidine-2-carboxylic Acid). Biosave.
  • Nitrosamine formation mechanism from Nitrates and Amines.
  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Lhasa Limited, 2025.
  • Application Notes and Protocols for the Laboratory Synthesis of N-Nitrosofolic Acid. Benchchem.
  • Nitrosation of Amines in Nonaqueous Solvents. 1. Evidence of a Stepwise Mechanism.
  • N-Nitrosation of Amines by NO2 and NO: A Theoretical Study. NIST, 2007.
  • Ch22: Nitros
  • N-Nitrosofolic Acid: A Technical Guide to its Synthesis, Characterization, and Biological Implic
  • Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using. Polish Journal of Environmental Studies, 2016.
  • Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • CAS No : 4515-18-8 | Product Name : N-Nitroso-D,L-pipecolic Acid.
  • Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamine. Virginia Tech.
  • Synthesis of Nitroso Compounds: A Practical Guide. AquigenBio, 2024.
  • Analytical studies on N-nitroso and related compounds. The University of Hong Kong, 1998.
  • PIPECOLICACID,1-NITROSO- | 4515-18-8. ChemicalBook, 2024.
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
  • Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. Thermo Fisher Scientific, 2023.
  • Buy N-Nitroso-D,L-pipecolic Acid in USA & Canada | CAS: 4515-18-8. Clinivex.
  • Product Class 4: N-Nitrosoamines. Thieme.
  • N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614. PubChem - NIH.
  • N-Nitroso-D,L-pipecolic Acid | CAS 4515-18-8. Veeprho.
  • WO1999058489A1 - Process for removing n-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. Cosmetic Ingredient Review, 2023.
  • CERTIFICATE OF ANALYSIS Product Name: N-Nitroso-D,L-Pipecolic Acid CAS NO. Synchemia.
  • 12.

Sources

Troubleshooting & Optimization

preventing Npipac degradation during GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the degradation of Npipac (N-Nitrosopipecolic acid) during GC-MS workflows.

As a polar, thermally labile N-nitrosoamino acid, Npipac presents unique analytical challenges. Below, we break down the mechanistic causes of its degradation and provide field-proven, self-validating protocols to ensure robust quantification.

Mechanistic Insight: Why Does Npipac Degrade?

Npipac contains both a free carboxylic acid moiety and an N-nitroso group. When introduced into a standard, high-temperature GC inlet (typically 250–300°C) without prior protection, the molecule undergoes rapid thermal degradation. The carboxylic acid group triggers decarboxylation, while the N-nitroso bond is susceptible to thermal denitrosation.

To prevent this, the active hydrogen on the carboxylic acid must be replaced to increase volatility and thermal stability, typically via silylation.

G Npipac Npipac (Underivatized) Polar & Thermally Labile HotInlet1 Standard GC Inlet (>250°C) Npipac->HotInlet1 Direct Injection Deriv MSTFA Silylation (Replaces Active H) Npipac->Deriv Sample Prep Degradation Thermal Degradation (Decarboxylation) HotInlet1->Degradation Heat Stress NpipacTMS Npipac-TMS Ester Volatile & Stable Deriv->NpipacTMS +TMS Group HotInlet2 Optimized GC Inlet (PTV or <220°C) NpipacTMS->HotInlet2 Injection Detection Intact GC-MS Detection (High Sensitivity) HotInlet2->Detection Preserved Integrity

Mechanistic pathway of Npipac thermal degradation versus MSTFA stabilization.

Troubleshooting FAQs

Q1: I am injecting Npipac standards directly into the GC-MS, but I see no peaks or severe tailing. What is wrong? A: You cannot analyze underivatized Npipac via GC-MS. Historically, methods relied on diazomethane to form methyl esters, but due to its severe carcinogenicity, this approach is obsolete 1. You must derivatize the sample. Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the modern gold standard for N-nitrosoamino acids, converting Npipac into a volatile, stable Npipac-TMS ester .

Q2: I derivatized my samples with MSTFA, but the Npipac signal drops significantly over a 24-hour autosampler sequence. Why? A: This is a dual-causality issue involving photolysis and hydrolysis:

  • Photolytic Cleavage: N-nitroso compounds are highly sensitive to UV light, which cleaves the N-NO bond. If your autosampler vials are clear glass, ambient laboratory light will degrade the samples over time. Always use amber glass vials.

  • Moisture Contamination: MSTFA is extremely moisture-sensitive. If your samples were not dried completely before derivatization, or if your autosampler vials are not properly sealed, residual water will hydrolyze the TMS ester back into the free acid, leading to signal loss.

Q3: How should I configure my GC inlet to minimize thermal stress on the derivatized Npipac-TMS? A: Even after derivatization, the N-nitroso bond remains somewhat sensitive to extreme heat 2. A standard splitless injection at 280°C will cause partial denitrosation. Switch to a Programmable Temperature Vaporizer (PTV) inlet or Cold On-Column Injection (OCI). If you must use a standard splitless inlet, drop the temperature to 200–220°C and use an ultra-inert, deactivated liner without glass wool to minimize catalytic active sites.

Data Presentation: Impact of GC Inlet Parameters on Npipac-TMS
Injection TechniqueInlet Temp (°C)Liner ConfigurationRelative Npipac Recovery (%)Peak Tailing Factor (Tf)Degradation Risk
Splitless (Standard)280Single Taper, Glass Wool35%2.4High (Denitrosation)
Splitless (Optimized)220Ultra-Inert, No Wool82%1.3Moderate
PTV (Ramped)60 → 250Baffled, Deactivated98%1.05Low
On-Column (OCI)Oven TrackUnpacked99%1.02Minimal

Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, this protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (ISTD) before any sample manipulation, any subsequent degradation or loss (due to matrix effects, incomplete derivatization, or thermal stress) will equally affect both the native Npipac and the ISTD. A stable native-to-ISTD ratio validates the quantitative integrity of the entire run.

Workflow Start Sample Matrix ISTD Add ISTD (Npipac-d4) Start->ISTD SPE SPE Cleanup ISTD->SPE Dry Anhydrous Drying SPE->Dry Deriv MSTFA Derivatization Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS

Self-validating workflow for Npipac extraction, derivatization, and GC-MS analysis.

Step-by-Step Methodology
  • ISTD Spiking: Aliquot 1.0 mL of your liquid sample (or homogenized extract). Immediately spike with 50 µL of Npipac-d4 (1 µg/mL). Causality: Early addition ensures the ISTD undergoes the exact same chemical stresses as the native analyte.

  • Solid Phase Extraction (SPE): Load the sample onto a polymer-based SPE cartridge (e.g., HLB), which provides superior retention for polar, acidic compounds like N-nitrosoamino acids compared to traditional silica 3. Wash with 5% methanol in water, and elute with 100% methanol.

  • Anhydrous Drying (Critical Step): Evaporate the methanolic eluate to absolute dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Causality: Any residual moisture will quench the MSTFA reagent in the next step, resulting in failed derivatization.

  • Silylation: Add 50 µL of MSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine to the dried residue. Seal tightly and incubate at 65°C for 45 minutes.

  • Preparation for Injection: Transfer the derivatized mixture into an amber glass autosampler vial with a micro-insert.

  • GC-MS Acquisition: Inject 1 µL using a PTV inlet (initial temp 60°C, ramped to 250°C at 10°C/sec) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Monitor the specific mass transitions for the Npipac-TMS ester and the Npipac-d4-TMS ester.

References

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur. Sigma-Aldrich.

  • N-Nitroso-L-proline Reference Standard Technical Support. Benchchem. 3

  • Determination of selected N-Nitrosoamino acids in smokeless tobacco products. CORESTA. 1

  • Characterization of Nitrite-Related Reaction Products in Beer. ACS Publications. 2

Sources

improving Npipac extraction recovery rates in lab assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Sciences Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with optimizing the extraction and quantification of Nitrosopiperidine-acetic acid (NPIPAC) and related N-nitrosoamino acids from complex biological matrices and smokeless tobacco products.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the physicochemical causality behind extraction failures and implement self-validating workflows to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why are my NPIPAC absolute recovery rates consistently below 50% when using liquid-solid extraction (LSE) on diatomaceous earth? The Causality: NPIPAC is a carboxylic acid-containing nitrosamine. If the aqueous sample matrix is not sufficiently acidified prior to loading, the NPIPAC molecules remain in their ionized (carboxylate) state. Diatomaceous earth acts as a highly porous, hydrophilic support that immobilizes the aqueous phase[1]. Ionized analytes will strongly hydrogen-bond with this immobilized aqueous layer and the silica framework, preventing them from partitioning into the organic elution solvent. The Solution: You must force the analyte into its neutral, protonated state. Ensure the aqueous extract is buffered to a pH of 2.0–2.5 (at least two units below the pKa of the acidic moiety) using formic or acetic acid before loading it onto the cartridge.

Q2: I am seeing massive signal suppression in my HPLC-MS/MS analysis despite clean chromatography. How do I validate if this is an extraction artifact or an ionization issue? The Causality: Complex matrices (such as tobacco extracts) contain high concentrations of polyphenols and alkaloids that co-elute with NPIPAC and compete for charge in the Electrospray Ionization (ESI) source. The Solution (Self-Validating System): Implement a pre-extraction standard addition protocol. Spike the raw matrix with a deuterated internal standard (e.g., d3​ -MNPA or d3​ -NSAR) before any extraction steps[2]. By comparing the absolute peak area of the internal standard in the sample against a neat solvent standard, you can mathematically isolate extraction inefficiency from MS/MS matrix suppression. If the IS recovery is high but the target signal is low, your issue is matrix suppression, necessitating a wash step or a change in chromatography.

Q3: Can I revert to GC-TEA (Thermal Energy Analyzer) to avoid LC-MS/MS matrix suppression? The Causality: Historically, GC-TEA was the standard for nitrosamines. However, N-nitrosoamino acids like NPIPAC are non-volatile and thermally labile. Analyzing them via GC requires aggressive derivatization (typically esterification using diazomethane)[2]. Diazomethane is highly toxic, explosive, and carcinogenic. Furthermore, the high heat of the GC inlet can degrade the N-NO bond, leading to artificially low recovery rates. Modern regulatory protocols mandate HPLC-MS/MS to bypass derivatization entirely[2].

Part 2: Workflow & Logic Visualization

To systematically diagnose recovery issues, follow the logic tree below.

Troubleshooting Start Low NPIPAC Recovery (< 60%) Check1 Is Deuterated IS recovery also low? Start->Check1 Yes1 Extraction Inefficiency (Analyte trapped in matrix) Check1->Yes1 Yes No1 Matrix Suppression (Ionization competition) Check1->No1 No Fix1 Adjust Aqueous pH to 2.0 & Increase Elution Volume Yes1->Fix1 Fix2 Optimize LC Gradient or Dilute Sample No1->Fix2

Figure 1: Diagnostic logic tree for troubleshooting NPIPAC recovery rates.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes diatomaceous earth liquid-solid extraction (LSE) optimized for N-nitrosoamino acids[2]. It is designed to be self-validating by incorporating internal standard tracking at the earliest possible stage.

Phase 1: Matrix Hydration and Spiking

  • Accurately weigh 1.0 g of homogenized sample matrix into a 50 mL conical tube.

  • Add 15 mL of deionized water and spike immediately with 80 µL of a 25 µg/mL deuterated internal standard mixture (e.g., d3​ -NSAR, d3​ -MNPA). Causality: Spiking before extraction ensures the IS undergoes the exact same partitioning and degradation stresses as the endogenous NPIPAC.

  • Shake mechanically for 16 hours at room temperature to ensure complete matrix penetration.

  • Centrifuge at 5500 × g for 15 minutes to pellet insoluble debris.

Phase 2: Diatomaceous Earth Partitioning

  • Transfer 10 mL of the aqueous supernatant to a clean tube and acidify to pH 2.0 using glacial acetic acid.

  • Load the acidified supernatant onto a commercial diatomaceous earth cartridge (e.g., ChemElute).

  • Critical Step: Allow exactly 15 minutes for the aqueous phase to fully disperse and immobilize within the silica pores. Rushing this step causes aqueous breakthrough during elution.

Phase 3: Elution and Concentration

  • Elute the protonated NPIPAC using 3 separate 15 mL aliquots of an optimized organic mixture: Ethyl Formate containing 2% Ethanol and 2% Acetic Acid [2]. Causality: The trace acetic acid maintains the protonated state of NPIPAC during organic transition, while ethanol disrupts any residual hydrogen bonding with the silica.

  • Collect the eluate and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Do not apply heat , as nitrosamines are highly susceptible to thermal degradation.

  • Reconstitute the residue in 0.5 mL of deionized water, filter through a 0.2 µm PTFE syringe filter, and transfer to an autosampler vial for HPLC-MS/MS analysis.

ExtractionWorkflow A 1. Aqueous Matrix (NPIPAC Ionized) B 2. Acidification (pH 2.0) (NPIPAC Protonated) A->B Add Acid C 3. Diatomaceous Earth (Aqueous Phase Immobilized) B->C Load Column D 4. Elution: Ethyl Formate mix (Organic Partitioning) C->D Add Solvent E 5. HPLC-MS/MS (Quantification) D->E Evaporate & Reconstitute

Figure 2: Mechanistic workflow of pH-dependent NPIPAC extraction on diatomaceous earth.

Part 4: Quantitative Optimization Data

The table below summarizes the empirical data demonstrating why specific solvent and pH combinations are required to achieve acceptable recovery rates for NPIPAC.

Elution Solvent CompositionAqueous Extract pHAbsolute Recovery (%)Matrix Effect / Suppression (%)
Pure Ethyl Acetate5.0 (Unbuffered)35.2%-40.5%
Pure Ethyl Formate2.5 (Acidified)65.8%-25.0%
Ethyl Formate : EtOH : AcOH (96:2:2)2.5 (Acidified)92.4% -12.3%

Data Interpretation: The addition of 2% Acetic Acid (AcOH) to the elution solvent prevents the re-ionization of NPIPAC as it travels through the column, while the 2% Ethanol (EtOH) acts as a modifier to sweep the target analyte from the hydration shell of the diatomaceous earth.

References

  • Determination of selected N-Nitrosoamino acids in smokeless tobacco products Source: CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) URL:[Link]

  • Liquid/Solid Extraction on Diatomaceous Earth for Drug Analysis in Postmortem Blood Source: Office of Justice Programs (OJP.gov) / Journal of Forensic Sciences URL:[Link]

Sources

Technical Support Center: Troubleshooting Ion Suppression in NP-IPAC Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Normal Phase Ion-Pairing Chromatography (NP-IPAC) coupled with Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet complex issue of ion suppression. By understanding the underlying causes and implementing systematic troubleshooting, you can enhance the sensitivity, accuracy, and reproducibility of your analytical data.[1][2][3]

Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][4] This phenomenon can lead to decreased signal intensity, compromising the accuracy and sensitivity of quantitative analyses.[2] In NP-IPAC, the use of ion-pairing agents and the analysis of polar compounds in complex matrices make this a particularly pertinent challenge.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding ion suppression in NP-IPAC-MS.

Q1: What is ion suppression and why is it a problem in NP-IPAC-MS?

A1: Ion suppression is the reduction in the signal intensity of a target analyte caused by the presence of other compounds in the sample that co-elute from the chromatography column.[1][5] These interfering molecules compete with the analyte for ionization in the MS source, leading to a lower signal for the analyte of interest.[5] This is particularly problematic in NP-IPAC-MS because the ion-pairing agents themselves, as well as endogenous matrix components like phospholipids, can be major sources of suppression.[6] The consequence is reduced sensitivity, poor reproducibility, and inaccurate quantification.[7]

Q2: What are the most common sources of ion suppression in my NP-IPAC experiments?

A2: The primary sources of ion suppression in NP-IPAC-MS can be categorized as follows:

  • Mobile Phase Additives: While necessary for retention and peak shape, ion-pairing agents (e.g., trifluoroacetic acid - TFA) and buffers can cause significant ion suppression.[8][9]

  • Sample Matrix Components: Endogenous substances from biological samples (e.g., salts, proteins, phospholipids) are notorious for causing ion suppression.[10][11] Phospholipids, in particular, can build up on the column and cause persistent issues.[6]

  • Exogenous Contaminants: Contaminants introduced during sample preparation, such as plasticizers from labware or impurities in solvents, can also interfere with ionization.[5]

Q3: How can I quickly determine if ion suppression is affecting my results?

A3: A straightforward method is to compare the signal response of an analyte in a pure solvent standard to its response in a post-extraction spiked blank matrix sample. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[4][7] For a more detailed investigation, a post-column infusion experiment can identify the specific retention times where suppression occurs.[10]

Q4: Is there a universal solution to eliminate ion suppression?

A4: Unfortunately, there is no single solution that works for all situations. The most effective approach is often a combination of strategies tailored to the specific analyte and matrix. These strategies generally fall into three categories: optimizing sample preparation, refining chromatographic conditions, and employing specific calibration techniques.[7]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and mitigate ion suppression in your NP-IPAC-MS experiments.

Guide 1: Diagnosing the Source of Ion Suppression

A systematic approach is crucial to pinpointing the cause of ion suppression. The following workflow will guide you through this process.

Experimental Protocol: Post-Column Infusion to Identify Suppression Zones

This experiment helps visualize the regions in your chromatogram where ion suppression is most severe.

Materials:

  • Your NP-IPAC-MS system

  • A syringe pump

  • A tee-union

  • A standard solution of your analyte of interest

  • Blank matrix extract (e.g., plasma extract without the analyte)

Procedure:

  • System Setup: Connect the outlet of your LC column to one inlet of the tee-union. Connect a syringe containing the analyte standard solution to the second inlet of the tee via the syringe pump. The outlet of the tee should be connected to the MS ion source.[4]

  • Analyte Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min) directly into the MS. You should observe a stable, continuous signal for your analyte.[4]

  • Matrix Injection: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and begin your chromatographic gradient.[4]

  • Data Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant dip in the baseline signal corresponds to a region where co-eluting matrix components are causing ion suppression.[4]

Diagram: Post-Column Infusion Setup

G LC LC Column Tee LC->Tee MS MS Ion Source Tee->MS Syringe Syringe Pump (Analyte Standard) Syringe->Tee

Caption: A schematic of the post-column infusion setup for diagnosing ion suppression.

Guide 2: Mitigating Ion Suppression Through Sample Preparation

Thorough sample preparation is one of the most effective ways to reduce matrix effects.[1]

Strategies for Cleaner Samples:
  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible solvent.[1]

  • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering matrix components.[1][2] Specialized SPE cartridges, such as those designed for phospholipid removal, can be particularly beneficial.[6]

Sample Preparation Technique Pros Cons Best For
Protein Precipitation (PPT) Simple, fast, inexpensive.Non-selective, may not remove all interferences.High-throughput screening where some matrix effects are tolerable.
Liquid-Liquid Extraction (LLE) More selective than PPT.[10]Can be labor-intensive, may form emulsions.[10]Isolating analytes based on their differential solubility.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts.[1]More complex method development, higher cost.[12]Assays requiring maximum sensitivity and minimal matrix effects.
Guide 3: Optimizing Chromatographic and MS Conditions

Fine-tuning your analytical method can help separate your analyte from interfering compounds and improve ionization efficiency.

Chromatographic Optimization:
  • Modify the Mobile Phase:

    • Ion-Pairing Agent: While essential for retention in NP-IPAC, the type and concentration of the ion-pairing agent can significantly impact ion suppression. For example, trifluoroacetic acid (TFA) is known to cause signal suppression.[8][9] If possible, consider using a lower concentration or a more MS-friendly alternative like formic acid, although this may alter your chromatography.[7]

    • Additives: Some studies suggest that additives like ammonium fluoride can improve sensitivity in certain cases by sequestering competing ions.[13]

  • Adjust the Gradient: Modifying the gradient profile can improve the separation between your analyte and co-eluting matrix components.[1]

  • Change the Column: Using a column with a different stationary phase chemistry can alter selectivity and resolve the analyte from interferences.[4]

Mass Spectrometer Optimization:
  • Ion Source Parameters: Carefully tune the ion source parameters, such as capillary voltage and nebulizing gas pressure, as these can have a significant impact on sensitivity.[2][14]

  • Flow Rate: Reducing the flow rate, for example by using microflow LC, can lead to smaller, more highly charged droplets that are less susceptible to ion suppression.[2][7]

Diagram: Troubleshooting Workflow for Ion Suppression

G Start Ion Suppression Suspected (Low Signal, Poor Reproducibility) Step1 Perform Post-Column Infusion Experiment Start->Step1 Step2 Suppression Zone Identified? Step1->Step2 Step3a Optimize Sample Preparation (SPE, LLE) Step2->Step3a Yes Step3b Optimize Chromatography (Gradient, Mobile Phase) Step2->Step3b Yes Step6 Consider Stable Isotope-Labeled Internal Standard Step2->Step6 No Step4 Re-evaluate with Post-Column Infusion Step3a->Step4 Step3b->Step4 Step5 Issue Resolved? Step4->Step5 End Proceed with Validated Method Step5->End Yes Step5->Step6 No

Sources

Technical Support Center: LC-MS Mobile Phase Optimization for Npipac Detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges associated with non-volatile N-nitrosoamino acids (NVNAs). Npipac (N-Nitrosopipecolic acid) presents a classic chromatographic paradox: its high polarity makes it difficult to retain on standard reversed-phase columns, while its acidic nature complicates the choice of mass spectrometry (MS) ionization modes.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to optimize your LC-MS/MS mobile phases for robust Npipac detection.

Workflow Overview

Workflow Start Npipac LC-MS Optimization Col Column Selection (RP vs. HILIC) Start->Col Aq Aqueous Phase (pH Control) Col->Aq RP: Acidic pH HILIC: Neutral pH Org Organic Modifier (MeOH vs. ACN) Aq->Org MS MS Ionization (ESI+ vs. ESI-) Org->MS MeOH preferred for ESI sensitivity Final Validated Method MS->Final

Workflow for optimizing LC-MS mobile phases for Npipac detection.

Troubleshooting FAQs: The Causality of Chromatographic Choices

Q: Why does Npipac elute in the void volume on my standard C18 column? A: Npipac is a highly polar organic acid.1[1]. If your mobile phase pH is neutral (e.g., pure water/acetonitrile), the carboxylic acid deprotonates into a highly polar carboxylate anion, which has negligible affinity for hydrophobic C18 stationary phases. The Fix: Lower the aqueous mobile phase pH to at least 1-2 units below the pKa (e.g., pH 2.5) using Formic Acid. This suppresses ionization, keeping Npipac in its neutral, protonated state and promoting hydrophobic retention. Alternatively, switch to an AQ-type C18 column with polar embedded groups.

Q: I am experiencing severe ion suppression in ESI+. How do I optimize the organic modifier? A: The choice between Methanol (MeOH) and Acetonitrile (ACN) critically impacts desolvation efficiency in the electrospray source. For nitrosamines, MeOH generally provides superior ESI sensitivity. MeOH has lower surface tension and different protic characteristics than ACN, which facilitates more efficient droplet evaporation and gas-phase ion release for polar nitrosamines. The Fix:2[2]. If peak shape broadens unacceptably, try a MeOH/ACN (50:50) blend to balance the lower backpressure of ACN with the ionization enhancement of MeOH.

Q: Is it better to detect Npipac in ESI+ or ESI- mode? A: This is the core paradox of NVNA analysis. ESI- is theoretically ideal for detecting the deprotonated carboxylate anion [M-H]-. However, the neutral/basic mobile phase required to generate this anion ruins reversed-phase retention. Conversely,2[2], which perfectly aligns with reversed-phase retention requirements. The Fix: For standard reversed-phase LC, ESI+ with an acidic mobile phase is the self-validating standard.3[3] (e.g., cetyltrimethylammonium chloride) or HILIC columns where neutral pH mobile phases can be tolerated.

pH_Effect pH_Low Low pH (< 3.0) 0.1% Formic Acid State_Low Protonated Npipac (Neutral Charge) pH_Low->State_Low pH_High Neutral pH (~7.0) Ammonium Acetate State_High Deprotonated Npipac (Anionic Charge) pH_High->State_High Ret_Low High RP Retention (C18/AQ Columns) State_Low->Ret_Low Ret_High Poor RP Retention (Requires HILIC) State_High->Ret_High

Logical relationship between mobile phase pH, Npipac ionization state, and column retention.

Quantitative Data & Parameters

Table 1: Mobile Phase Additive Performance Matrix for Npipac

AdditiveConcentrationpH RangeRP RetentionESI+ SignalESI- Signal
Formic Acid 0.1% - 1.0%2.1 - 2.7ExcellentHighPoor
Acetic Acid 0.1% - 0.5%2.8 - 3.2GoodModeratePoor
Ammonium Formate 5 mM - 10 mM~6.5Poor (Void)LowHigh
Ion-Pairing (CTAC) 1.4 mM~6.0ExcellentN/AExcellent

Table 2: Recommended MRM Transitions for Npipac (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Npipac 159.184.115 - 20Quantifier
Npipac 159.1113.110 - 15Qualifier
Experimental Protocol: Self-Validating Mobile Phase Preparation

To ensure scientific integrity, this protocol includes built-in system suitability checks to validate your preparation before running precious samples.

Step 1: Aqueous Phase (Mobile Phase A) Formulation

  • Measure 1000 mL of LC-MS grade H₂O into a clean, dedicated mobile phase bottle.

  • Add 1.0 mL to 10.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% to 1.0% v/v concentration. (Note: 1.0% FA is highly recommended for complex matrices like tobacco to ensure complete protonation).

  • Sonicate for 10 minutes to degas.

Step 2: Organic Phase (Mobile Phase B) Formulation

  • Measure 1000 mL of LC-MS grade Methanol.

  • Add an identical volumetric percentage of Formic Acid (0.1% to 1.0% v/v) to match Mobile Phase A.

  • Invert gently to mix. Do not sonicate aggressively, as this causes preferential evaporation of the volatile organic solvent, altering retention times.

Step 3: System Equilibration & Validation (The Trust Check)

  • Purge LC lines with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Equilibrate the analytical column (e.g., C18 AQ, 3 µm, 150 x 3 mm) at initial gradient conditions (typically 95% A / 5% B) for at least 10 column volumes.

  • Validation Injection 1 (Blank): Inject a solvent blank (95:5 H₂O:MeOH).

    • Pass Criteria: No peak at m/z 159 → 84 within the expected retention time window. This rules out system contamination and carryover.

  • Validation Injection 2 (Standard): Inject an Npipac reference standard (e.g., 10 ng/mL).

    • Pass Criteria: Signal-to-noise ratio (S/N) > 10, and peak asymmetry factor between 0.8 and 1.2. If the peak exhibits severe fronting, your sample diluent contains too much organic solvent; dilute the sample further with Mobile Phase A.

Sources

reducing matrix interference in N-nitrosopipecolic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Interference in N-Nitrosopipecolic Acid (NPIC) Quantification

Welcome to the advanced troubleshooting and methodology center for the trace-level quantification of N-nitrosopipecolic acid (NPIC). As regulatory bodies like the FDA and EMA enforce strict acceptable intake limits for nitrosamines[1], achieving robust limits of quantification (LOQ) is paramount. NPIC, a non-volatile nitrosamine (NVNA) often formed via the nitrosation of pipecolic acid[2][3], presents unique analytical challenges. In complex pharmaceutical or biological matrices, co-eluting high-concentration active pharmaceutical ingredients (APIs) and excipients severely disrupt the ionization efficiency of NPIC during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5].

This guide provides causal explanations, self-validating protocols, and actionable troubleshooting strategies to ensure scientific integrity in your NPIC assays.

Section 1: Frequently Asked Questions (FAQs) on NPIC Matrix Effects

Q1: What exactly causes matrix effects during the LC-MS/MS quantification of NPIC? A: Matrix effects primarily occur in the electrospray ionization (ESI) source. When NPIC co-elutes with undetected matrix components (like polar excipients or the parent API), these background molecules compete with NPIC for access to the charged surface of the ESI droplet and available charge carriers (protons or cations)[4][5]. Because NPIC is a relatively small, polar molecule, it is easily outcompeted by high-abundance matrix ions, leading to a phenomenon known as ion suppression. This artificially lowers the NPIC signal, compromising the accuracy and sensitivity of the assay.

Q2: How can I definitively prove that my NPIC recovery issues are due to matrix effects and not extraction losses? A: You must decouple the extraction efficiency (recovery) from the ionization efficiency (matrix effect). This is achieved using a post-extraction spike methodology[4]. By spiking a known concentration of NPIC into a pre-extracted blank matrix and comparing its peak area to a neat solvent standard, you isolate the MS/MS ionization environment from the sample preparation losses. A self-validating protocol for this is detailed in the Methodologies section below.

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for NPIC? A: While ESI is the industry standard for polar molecules, it is highly susceptible to matrix-induced ion suppression. APCI, which relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, is inherently more resistant to matrix interference[2]. If your LC-MS/MS system supports it, evaluating APCI in positive or negative mode for NPIC can immediately bypass severe ESI suppression, though ESI may still offer superior absolute sensitivity in highly purified extracts.

Q4: Can altering my chromatographic conditions resolve matrix interference? A: Yes. Matrix effects are temporally dependent on co-elution. If NPIC elutes in the solvent front or alongside the main API peak, suppression is guaranteed. Employing an enhanced stationary phase, such as a Pentafluorophenyl (PFP) column, provides alternative retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding) compared to standard C18 columns[6]. This orthogonal selectivity effectively retains polar nitrosamines like NPIC, shifting their retention time away from early-eluting polar matrix suppressors.

Section 2: Troubleshooting Guide

Issue 1: Severe Ion Suppression (>50% signal loss) detected during post-extraction spike.

  • Root Cause: The sample cleanup is insufficient, leaving high concentrations of API or excipients that co-elute with NPIC.

  • Solution: Transition from simple protein precipitation (PPT) or "dilute-and-shoot" methods to Solid-Phase Extraction (SPE)[4][6]. Use a mixed-mode anion exchange (MAX) or hydrophilic-lipophilic balance (HLB) cartridge to selectively wash away the matrix while retaining the carboxylic acid moiety of NPIC. Alternatively, consider leveraging Lithium cation (Li+) adduct formation during ionization, which has been shown to provide diagnostic fragmentation and robust trace-level quantitation even in diverse pharmaceutical matrices[5].

Issue 2: Inconsistent quantification across different sample batches.

  • Root Cause: Variable matrix composition between batches alters the ionization efficiency unpredictably.

  • Solution: Implement a Stable Isotope-Labeled (SIL) internal standard[4]. Because a SIL-NPIC (e.g., NPIC-d4 or a closely related deuterated analog) shares the exact physicochemical properties and retention time as the target analyte, it experiences the identical matrix suppression environment. The ratio of NPIC to SIL-NPIC remains constant, self-correcting the batch-to-batch variability.

Issue 3: High background noise masking the NPIC peak at the Limit of Detection (LOD).

  • Root Cause: Non-specific transitions in the Multiple Reaction Monitoring (MRM) method or contaminated mobile phases.

  • Solution: Optimize the MRM transitions. Ensure that the collision energy (CE) is optimized specifically for NPIC fragmentation. Additionally, divert the LC flow to waste for the first 1-2 minutes of the run and after the NPIC elution window to prevent heavy matrix components from entering and contaminating the MS source.

Section 3: Visualizing the Analytical Logic

NPIC_Workflow A Complex Sample Matrix (API, Excipients, NPIC) B Sample Dilution & Internal Standard Addition A->B Step 1 C Solid-Phase Extraction (SPE) Selective Clean-up B->C Step 2 D Chromatographic Separation (PFP Column) C->D Step 3 E ESI/APCI Ionization (Mitigated Matrix Effect) D->E Step 4 F Tandem Mass Spectrometry (MRM Quantification) E->F Step 5

NPIC Sample Preparation and LC-MS/MS Quantification Workflow

Ion_Suppression M Matrix Interferents D ESI Droplet M->D Competes for charge N NPIC Analytes N->D Evaporation S Ion Suppression D->S Reduced NPIC Yield

Mechanism of Matrix-Induced Ion Suppression in ESI Droplets

Section 4: Self-Validating Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike) Purpose: To isolate and quantify the exact percentage of signal enhancement or suppression caused by the matrix[4]. Methodology:

  • Prepare Solution A (Neat Standard): Prepare a 10 ng/mL solution of NPIC in the final LC-MS reconstitution solvent (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid).

  • Prepare Solution B (Post-Extraction Spike): Take a blank matrix sample (e.g., drug placebo or biological fluid devoid of NPIC). Process this blank through your entire extraction protocol (e.g., SPE or LLE). After evaporating the final eluate to dryness, reconstitute the residue using Solution A.

  • Prepare Solution C (Blank Extract): Process a blank matrix sample through the extraction protocol and reconstitute in pure solvent (no NPIC). This serves to verify there is no endogenous NPIC or background contamination.

  • Analysis & Calculation: Inject Solutions A, B, and C into the LC-MS/MS.

    • Ensure Solution C shows no peak at the NPIC retention time.

    • Calculate Matrix Effect (ME): ME (%) = (Peak Area of Solution B / Peak Area of Solution A) × 100[4].

    • Interpretation: ME = 100% (No effect); ME < 100% (Ion suppression); ME > 100% (Ion enhancement).

Protocol 2: Optimized Solid-Phase Extraction (SPE) for NPIC Purpose: To systematically remove co-eluting matrix interferents prior to MS injection[4][6]. Methodology:

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a mixed-mode polymeric SPE cartridge.

  • Loading: Dilute the sample matrix 1:1 with 1% aqueous formic acid to disrupt protein binding. Load the sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in Water to elute highly polar, non-retained matrix components (salts, sugars).

  • Elution: Elute NPIC using 2 mL of 100% Methanol or Acetonitrile. (Note: Ensure the elution solvent strength is optimized to leave highly lipophilic matrix components on the column).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in the initial mobile phase conditions to ensure optimal chromatographic peak shape.

Section 5: Quantitative Data Summaries

The following table summarizes the expected impact of different sample preparation and analytical strategies on NPIC matrix effects and recovery, synthesized from field-proven chromatographic principles[2][4][5][6].

Strategy / TechniqueTypical Recovery (%)Typical Matrix Effect (%)Analytical AdvantagePrimary Limitation
Dilute-and-Shoot 95 - 100%20 - 40% (Severe Suppression)High throughput, minimal sample loss.Unacceptable matrix interference for trace analysis.
Liquid-Liquid Extraction (LLE) 60 - 80%70 - 90%Good removal of polar excipients.Variable recovery; emulsion formation risk.
Solid-Phase Extraction (SPE) 85 - 95%85 - 105% (Minimal Effect)Highly selective cleanup; concentrates analyte.Higher cost per sample; longer prep time.
ESI to APCI Switch N/A (Ionization)90 - 100%Drastically reduces ion suppression.May have lower absolute sensitivity than ESI.
PFP Column Separation N/A (Chromatography)80 - 100%Shifts NPIC retention away from matrix voids.Requires re-optimization of mobile phase gradients.

References

  • BenchChem. "Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines." BenchChem.
  • University of Liège (ORBi).
  • American Chemical Society (ACS). "N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry." Analytical Chemistry.
  • USP Nitrosamines Exchange.
  • Technical University of Denmark (DTU).

Sources

resolving low signal-to-noise ratio in Npipac analytical assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Optimizing Signal-to-Noise Ratio

Welcome to the technical support center for Nanoparticle Immunoassay for Pathogen and Protein Analysis in Complex matrices (NPIPAC) assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low signal-to-noise ratios in their experiments. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to ensure the integrity and reliability of your results.

A successful NPIPAC assay is characterized by a high signal-to-noise ratio, which is the measure of the desired signal level compared to the level of background noise.[1][2] A low ratio can obscure results, reducing the sensitivity and accuracy of the assay.[2][3] This guide provides a structured approach to identifying the root causes of a poor signal-to-noise ratio and implementing effective solutions.

Troubleshooting Guide: Resolving Low Signal-to-Noise Ratio

This section is formatted as a series of questions that address specific issues you may encounter during your NPIPAC experiments.

Q1: My signal is very low or absent across the entire plate, including my positive controls. What are the likely causes and how can I fix this?

A low or absent signal suggests a systemic failure in the assay. The issue likely lies with a critical reagent or a fundamental step in the protocol.

Potential Causes & Solutions

Potential Cause Recommended Solution & Scientific Rationale
Inactive Reagents Solution: 1. Confirm that all reagents, especially antibodies and enzyme conjugates, are within their expiration dates and have been stored correctly.[4] 2. Aliquot reagents to avoid repeated freeze-thaw cycles. 3. Test the activity of the enzyme conjugate and substrate independently. Rationale: Reagents can degrade over time or with improper storage, leading to a loss of activity. Repeated freeze-thaw cycles can denature antibodies and enzymes, rendering them non-functional.
Incorrect Antibody Pairing Solution: 1. Ensure that the capture and detection antibodies recognize different, non-overlapping epitopes on the target antigen.[5] 2. Use a matched antibody pair that has been validated for sandwich immunoassays. Rationale: In a sandwich assay format, the capture and detection antibodies must bind to different sites on the antigen to form the "sandwich" complex. If they compete for the same epitope, the detection antibody will be unable to bind.[5]
Insufficient Incubation Times Solution: 1. Review the protocol for the recommended incubation times for each step (capture antibody coating, blocking, sample incubation, detection antibody, and enzyme conjugate). 2. If necessary, increase the incubation times. For example, overnight incubation at 4°C for the capture antibody can improve coating efficiency.[3][5] Rationale: Each binding step in the assay requires sufficient time to reach equilibrium. Shortened incubation times can lead to incomplete binding and a weaker signal.
Sub-optimal Reagent Concentrations Solution: 1. Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies.[6][7] This involves testing a range of concentrations for each antibody to find the combination that yields the highest signal-to-noise ratio.[6] Rationale: The concentration of both capture and detection antibodies is critical. Too little antibody will result in a weak signal, while too much can lead to high background.[8]
Q2: My background signal is too high, which is decreasing my signal-to-noise ratio. What are the common causes and solutions?

High background noise is often a result of non-specific binding, where assay components stick to the plate surface or to each other in an unintended manner.[1][2][8]

Potential Causes & Solutions

Potential Cause Recommended Solution & Scientific Rationale
Inadequate Blocking Solution: 1. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk).[2] 2. Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[8] 3. Test alternative blocking buffers. No single blocking agent is perfect for every assay.[9][10] Rationale: The blocking buffer is designed to cover all unoccupied binding sites on the plate, preventing the non-specific adsorption of antibodies and other proteins.[3][8][11] Incomplete blocking leaves sites available for non-specific binding, which increases background noise.[9]
Insufficient Washing Solution: 1. Increase the number of wash cycles (e.g., from 3 to 5).[1] 2. Increase the soaking time for each wash (e.g., 30-60 seconds).[1][8] 3. Ensure that the wash buffer contains a detergent like Tween-20 (typically at 0.05-0.1%) to help disrupt weak, non-specific interactions.[3][8] 4. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[1] Rationale: Washing steps are crucial for removing unbound and non-specifically bound reagents.[1][8] Insufficient washing leaves these interfering molecules behind, contributing to a high background signal.[3]
Excessive Antibody Concentration Solution: 1. Titrate the capture and detection antibodies to find the lowest concentration that still provides a strong positive signal.[12] 2. Refer to the antibody datasheet for recommended starting concentrations.[5] Rationale: While sufficient antibody is needed for a strong signal, excessively high concentrations can lead to increased non-specific binding and a higher background.[12]
Cross-Reactivity Solution: 1. Use high-quality, affinity-purified antibodies to minimize cross-reactivity.[7][13] 2. If the sample matrix is complex, consider including a sample diluent with blocking agents to reduce matrix effects.[11] Rationale: Cross-reactivity occurs when the antibodies bind to molecules other than the target analyte.[14] This can be a significant source of background noise, especially when working with complex samples.
Q3: I'm observing high variability between my replicate wells. What could be the cause?

High variability, often indicated by a high coefficient of variation (CV), can compromise the reliability and reproducibility of your assay.

Potential Causes & Solutions

Potential Cause Recommended Solution & Scientific Rationale
Inconsistent Pipetting Solution: 1. Ensure that all pipettes are properly calibrated.[6] 2. Use fresh pipette tips for each reagent and sample. 3. When adding reagents, ensure the pipette tip does not touch the liquid already in the wells to avoid cross-contamination.[15] Rationale: Inconsistent volumes of reagents or samples added to the wells will lead to variability in the final signal.[6]
Uneven Washing Solution: 1. If using an automated plate washer, ensure that all dispensing tubes are clean and unobstructed.[1][15] 2. If washing manually, apply the same technique and force to all wells. Rationale: Uneven washing can leave varying amounts of residual reagents in the wells, leading to inconsistent background and signal.[1]
"Edge Effect" Solution: 1. Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. 2. Ensure the plate is sealed properly during incubations to prevent evaporation. 3. Incubate the plate in a humidified chamber. Rationale: The "edge effect" refers to the phenomenon where the wells on the perimeter of the plate behave differently from the interior wells, often due to more rapid temperature changes and evaporation.[12]

NPIPAC Workflow and Troubleshooting Logic

The following diagrams illustrate the general NPIPAC workflow and a decision tree for troubleshooting low signal-to-noise issues.

NPIPAC_Workflow A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B Wash C 3. Add Sample B->C Wash D 4. Add Detection Antibody C->D Wash E 5. Add Nanoparticle Conjugate D->E Wash F 6. Add Substrate E->F Wash G 7. Read Signal F->G Troubleshooting_Tree start Low Signal-to-Noise Ratio q1 Is the signal low and background normal? start->q1 q2 Is the background high? q1->q2 No c1 Check Reagents (Activity, Storage) Optimize Antibody Concentrations Increase Incubation Times q1->c1 Yes c2 Optimize Blocking (Concentration, Time) Improve Washing Steps Titrate Antibodies q2->c2 Yes c3 Both signal is low AND background is high. First, optimize blocking and washing to reduce background. Then, re-evaluate signal. q2->c3 No (Signal also low)

Caption: Decision tree for troubleshooting low signal-to-noise.

Frequently Asked Questions (FAQs)

Q: What is considered a good signal-to-noise ratio?

A: While assay-dependent, a signal-to-noise ratio of 3:1 is often considered the limit of detection (LOD), while a ratio of 10:1 is typically required for the limit of quantification (LOQ). [16]For robust and reliable results, aiming for a signal-to-noise ratio greater than 10 is a good practice.

Q: How do I choose the right blocking buffer?

A: The choice of blocking buffer can be critical and may require empirical testing. [9]Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available protein-free blockers. [10]It is important to choose a blocking agent that does not cross-react with your assay reagents. [3]For example, if you are detecting a phosphorylated protein, avoid milk-based blockers as they contain casein, a phosphoprotein that can cause high background. [17] Q: Can the type of nanoparticle affect my assay?

A: Yes, the physicochemical properties of the nanoparticles, such as size, surface charge, and coating, can influence their interaction with proteins and the plate surface. This can affect both the specific signal and the non-specific binding. It is important to use nanoparticles that are well-characterized and validated for use in immunoassays.

Q: How often should I calibrate my pipettes?

A: It is recommended to have your pipettes calibrated by a professional service at least once a year. [6]For labs with high usage, more frequent calibration (e.g., every 6 months) may be necessary. Regular in-house checks can also help identify issues between professional calibrations.

References
  • Biocompare. Tips for Reducing ELISA Background. (2012). [Link]

  • Bio-Rad. ELISA Optimization. [Link]

  • Vaisocherová, H., et al. Taguchi design-based optimization of sandwich immunoassay microarrays for detecting breast cancer biomarkers. (2011). PubMed. [Link]

  • ABClonal. ELISA Troubleshooting Guide. (2020). [Link]

  • Patsnap. How to Reduce Background Noise in ELISA Assays. (2025). [Link]

  • LI-COR Biosciences. Blocking Buffer Optimization Protocol. [Link]

  • ResearchGate. High background noise in ELISA?. (2026). [Link]

  • ResearchGate. Optimization of the blocking buffer and conditions for an enhanced.... [Link]

  • Cytiva. Optimize the blocking step in Western blotting. (2026). [Link]

  • G-Biosciences. Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020). [Link]

  • ResearchGate. (PDF) Immunoassay Troubleshooting Guide. [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. [Link]

  • American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]

  • MDPI. Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. (2025). [Link]

  • Astor Scientific. High Background in ELISA: Causes, Fixes, and Tips. (2026). [Link]

  • Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]

  • PubMed. Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. (2025). [Link]

  • PMC. Issues and Challenges of Subvisible and Submicron Particulate Analysis in Protein Solutions. [Link]

  • NPRA. Analytical Method Validation & Common Problem 1. [Link]

  • ACS Publications. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. [Link]

  • PubMed. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE. (2012). [Link]

  • PMC. Analytical sensitivity comparison of 14 conventional and three rapid RT-PCR assays for SARS-CoV-2 detection. (2021). [Link]

  • ResearchGate. Signal to noise ratio method for the determination of LOD and LOQ. [Link]

  • LCGC International. The Role of the Signal-to-Noise Ratio in Precision and Accuracy. (2026). [Link]

Sources

best storage conditions to prevent Npipac compound degradation

Author: BenchChem Technical Support Team. Date: April 2026

NPIPAC (N-Nitrosopipecolic Acid) Technical Support Center: Storage & Degradation Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals mitigate the degradation of NPIPAC (N-Nitrosopipecolic acid, CAS: 4515-18-8) [1].

Whether you are monitoring NPIPAC as a tobacco-specific nitrosamine or tracking it as a critical nitrosamine impurity in pharmaceutical formulations, its inherent chemical instability requires rigorous handling. Improper storage leads to rapid degradation, compromising your LC-MS/MS or GC-TEA quantification workflows.

The Causality of NPIPAC Degradation

To prevent degradation, we must first understand the physicochemical vulnerabilities of the molecule. NPIPAC degradation is primarily driven by two mechanisms:

  • Photolytic Cleavage: The N-nitrosamine functional group (R2N-N=O) exhibits strong UV absorption bands (typically around 230 nm and 330–350 nm) due to π→π∗ and n→π∗ electron transitions. Exposure to ambient laboratory fluorescent lights or direct sunlight induces homolytic cleavage of the N-N bond. This photolysis significantly reduces the observed concentrations of the intact nitrosamine, generating a nitric oxide radical (NO•) and a secondary amine radical (pipecolic acid radical)[2].

  • Thermal & Hydrolytic Instability: While NPIPAC is somewhat stable in its solid state at low temperatures, exposure to heat (>25°C) or prolonged storage in aqueous solutions accelerates thermal decomposition and hydrolysis.

NPIPAC_Photolysis NPIPAC NPIPAC Molecule (N-NO Bond) UV UV/Ambient Light (230 - 350 nm) NPIPAC->UV absorbs Cleavage Homolytic Bond Cleavage UV->Cleavage triggers Radicals Pipecolic Acid Radical + NO• Radical Cleavage->Radicals yields Degradants Oxidation Products & Secondary Amines Radicals->Degradants reacts to form

Photolytic degradation pathway of NPIPAC triggered by UV light exposure.

Troubleshooting Guides & FAQs

Q1: My NPIPAC calibration curve is losing linearity, and the peak area of my stock solution has decreased by 15% over a week. What is happening? A: This is the classic signature of photolytic degradation. If your stock solutions are stored in clear glass vials and left on the benchtop, ambient laboratory lighting is actively cleaving the N-NO bond[2].

  • Corrective Action: Immediately transfer all stock solutions to low-actinic (amber) glass vials. Wrap volumetric flasks in aluminum foil during standard preparation.

Q2: Can I store NPIPAC working solutions in aqueous buffers at room temperature for autosampler injection? A: It is highly discouraged. While NPIPAC is water-soluble, aqueous environments at room temperature promote slow hydrolytic degradation and microbial growth over extended periods.

  • Corrective Action: Maintain the autosampler tray at 4°C. For long-term storage of working solutions, use anhydrous organic solvents (e.g., LC-MS grade Methanol) and store at -20°C[3].

Q3: We analyze NPIPAC via GC-TEA. I am seeing multiple unknown peaks and poor recovery. Is the compound degrading in storage or during analysis? A: It is likely degrading during analysis. NPIPAC contains a free carboxylic acid group, making it highly polar and thermally labile. Injecting it directly into a hot GC inlet (>200°C) causes thermal decarboxylation and N-NO bond decomposition.

  • Corrective Action: NPIPAC must be derivatized (e.g., converted to its methyl ester using diazomethane or boron trifluoride-methanol) prior to GC-TEA analysis to increase volatility and protect the molecule from thermal breakdown[4].

Q4: Does freeze-thaw cycling affect NPIPAC stability in biological matrices (e.g., plasma/urine)? A: Yes. Repeated freeze-thaw cycles can induce localized pH shifts and concentration gradients that accelerate degradation.

  • Corrective Action: Aliquot biological samples and standards into single-use volumes prior to freezing at -70°C[4].

Self-Validating Storage & Handling Protocol

To ensure a self-validating system, this protocol includes built-in quality control checks to verify that degradation has not occurred during the handling lifecycle.

Step 1: Receipt and Initial Inspection

  • Verify the compound arrived on dry ice or cold packs.

  • Validation Check: Inspect the neat solid/oil. NPIPAC should appear as a light-yellow oil or off-white solid[3]. Dark brown discoloration indicates severe thermal or oxidative degradation.

Step 2: Reconstitution and Aliquoting

  • Reconstitute the neat NPIPAC standard in anhydrous, LC-MS grade Methanol under a fume hood with dimmed lighting.

  • Divide the primary stock solution into 100 µL single-use aliquots using amber glass vials with PTFE-lined screw caps.

  • Causality: PTFE prevents the leaching of plasticizers (which cause matrix suppression in MS), while amber glass blocks destructive <400 nm UV wavelengths.

Step 3: Long-Term Storage

  • Store neat powder at 2-8°C in a desiccator[3].

  • Store solution aliquots at -20°C (or -70°C for extended stability over 6 months)[4].

Step 4: Thawing and Usage

  • Thaw a single amber vial on ice just prior to use. Do not use heat blocks or warm water baths.

  • Validation Check: Run a System Suitability Test (SST) using the freshly thawed aliquot against a known, historically stable calibration curve. A peak area deviation of >5% indicates compromised storage integrity.

Storage_Protocol Receipt 1. Compound Receipt (Verify Cold Chain) Recon 2. Reconstitution (Anhydrous Solvent) Receipt->Recon Aliquot 3. Aliquoting (Amber PTFE Vials) Recon->Aliquot Storage 4. Long-Term Storage (-20°C to -70°C) Aliquot->Storage Analysis 5. Thaw on Ice & Analyze (Run SST to Validate) Storage->Analysis

Step-by-step self-validating workflow for NPIPAC handling and storage.

Quantitative Data Presentation: Storage Matrix

The following table summarizes the optimal storage conditions and expected shelf-life for NPIPAC to prevent degradation across different matrices[3][4].

Matrix / StateRecommended ContainerOptimal TemperatureLight ExposureExpected Shelf-Life
Neat Compound (Solid/Oil) Amber Glass, tightly sealed2°C to 8°CStrictly Protected12 - 24 Months
Organic Stock Solutions (MeOH) Amber Glass, PTFE cap-20°CStrictly Protected6 Months
Aqueous Working Solutions Amber Glass4°C (Autosampler)Protected< 48 Hours
Biological Samples (Urine/Plasma) Polypropylene / Amber Glass-70°CProtected> 12 Months

Note: Always purge the headspace of neat compound vials with an inert gas (Nitrogen or Argon) before returning them to long-term storage to prevent oxidative degradation.

References

  • Title: Risk assessment of N-nitrosamines in food Source: EFSA Journal / Università degli Studi di Torino URL: [Link]

  • Title: Urinary Levels of N-Nitroso Compounds in Relation to Risk of Gastric Cancer: Findings from the Shanghai Cohort Study Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614 Source: PubChem / NIH URL: [Link]

Sources

Technical Support Center: Troubleshooting NpipAc Linker Conjugation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

N-piperidineacetic acid (NpipAc) and its piperazine derivatives have emerged as critical structural modifiers in modern peptide therapeutics. Frequently utilized in the development of dual GLP-1/GIP receptor agonists and Neuromedin U (NMU) conjugates, NpipAc serves as a rigid, highly stable spacer for PEGylation or lipidation. The rigid piperidine ring restricts the conformational flexibility of the peptide backbone, which can significantly enhance receptor binding affinity and protect against proteolytic degradation.

However, the very structural rigidity that makes NpipAc pharmacologically valuable makes it notoriously difficult to handle during Solid-Phase Peptide Synthesis (SPPS). The bulky ring system introduces severe steric hindrance, stalling acylation kinetics, promoting peptide aggregation, and increasing the risk of epimerization.

This guide provides a causality-driven troubleshooting framework for researchers optimizing NpipAc conjugation.

I. Standard SPPS Workflow for NpipAc Conjugation

To establish a baseline, the following workflow illustrates the optimized integration of an NpipAc linker into a growing peptide chain.

G Resin Peptide-Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate NpipAc Pre-Activation (HATU/TMP) Wash1->Activate Couple Linker Coupling (Double Coupling, 50°C) Activate->Couple Test Monitoring (Chloranil Test) Couple->Test Test->Couple Positive (Unreacted Amines) Cap Capping (Ac2O/Pyridine) Test->Cap Negative (Complete)

Caption: Optimized SPPS workflow for NpipAc linker conjugation featuring self-validating monitoring and capping steps.

II. Troubleshooting Guide & FAQs

Q1: Why is my NpipAc coupling yield consistently below 50% despite extended reaction times? The Causality: NpipAc contains a bulky piperidine ring that physically blocks the trajectory of the incoming nucleophile (the N-terminal amine of the resin-bound peptide). Standard carbodiimide chemistry (DIC/Oxyma) or benzotriazole-based reagents (HBTU/TBTU) lack the reactivity to overcome this high transition-state energy barrier[1]. The Solution: Shift to uronium salts based on 7-azabenzotriazole, specifically HATU or COMU . The nitrogen atom at the 7-position of the HOAt leaving group in HATU provides a neighboring group effect—it forms an intramolecular hydrogen bond with the incoming amine, effectively "anchoring" it and accelerating the acylation process[1][2]. If steric hindrance is extreme (e.g., coupling NpipAc onto an Aib residue), elevate the reaction temperature to 50°C using a microwave or conventional heating block.

Q2: My Kaiser test is negative after coupling, but LC-MS shows a massive deletion sequence missing the NpipAc linker. What went wrong? The Causality: The Kaiser (ninhydrin) test is highly sensitive but only detects primary amines[3][4]. If your peptide sequence contains a secondary amine at the N-terminus (e.g., Proline, N-methyl amino acids), or if you are attempting to monitor the secondary amine of the NpipAc ring itself, the Kaiser test will yield a false negative, tricking you into believing the coupling was successful[3]. The Solution: Abandon the Kaiser test for this step. Implement the Chloranil test or the Isatin test , which are specifically designed to detect secondary amines[3]. A positive Isatin test will yield a distinct blue color on the resin beads, indicating that the coupling is incomplete and a second coupling cycle is mandatory.

Q3: How do I prevent epimerization of the adjacent amino acid during NpipAc activation? The Causality: Because NpipAc coupling is kinetically slow due to steric bulk, the activated carboxylic acid intermediate spends an extended period in the presence of the base. This prolonged exposure promotes the formation of an oxazolone intermediate, leading to base-catalyzed abstraction of the α-proton and subsequent epimerization (racemization) of the C-terminal residue[2]. The Solution: Replace standard bases like DIPEA (N,N-Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is highly sterically hindered and less basic than DIPEA, which significantly reduces its ability to abstract the α-proton while still acting as an effective proton sink for the HATU activation[2].

Q4: The peptide aggregates severely after NpipAc addition, stalling all subsequent couplings. How can I disrupt this? The Causality: The introduction of a highly rigid, hydrophobic linker like NpipAc can disrupt the solvation of the peptide chain, causing it to fold back on itself and form inter-chain hydrogen bonds (β-sheet-like aggregation). This physically buries the reactive N-terminus inside a collapsed resin matrix[5]. The Solution: Introduce chaotropic agents to disrupt the hydrogen bonding network. Washing the resin with 0.8 M LiCl in DMF or using a solvent mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 prior to the next coupling step will swell the resin and force the peptide chains apart, re-exposing the N-terminus[5].

III. Quantitative Data: Coupling Optimization

The following table summarizes the causal relationship between coupling conditions and NpipAc conjugation efficiency.

Coupling ReagentBaseSolvent SystemTemp (°C)Est. Coupling Efficiency (%)Epimerization Risk
DIC / Oxyma PureDIPEADMF25°C< 40%Low
HBTU / HOBtDIPEADMF25°C~ 45%Low
HATU / HOAtDIPEADMF25°C~ 85%Moderate
HATU / HOAtTMPDMF / NMP (1:1)25°C> 95%Low
COMU TMP DMF / NMP + 0.8M LiCl 50°C > 98% Very Low
IV. Self-Validating Experimental Protocol: NpipAc Conjugation

This protocol is designed as a self-validating system; it includes built-in diagnostic checks to ensure the linker is successfully conjugated before proceeding to cleavage.

Materials:

  • Fmoc-NpipAc-OH (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • TMP (6.0 equivalents)

  • DMF and NMP (Peptide synthesis grade)

  • Acetic Anhydride ( Ac2​O ) and Pyridine

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DCM/DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute) and DCM (3 × 1 minute).

  • Pre-Activation (Critical Step): In a separate vial, dissolve Fmoc-NpipAc-OH (3.0 eq) and HATU (2.9 eq) in a minimum volume of 1:1 DMF/NMP. Add TMP (6.0 eq). Vortex for exactly 3 minutes to allow the active ester to form. Do not exceed 3 minutes to prevent degradation of the active ester.

  • Coupling: Add the pre-activated mixture to the resin. Agitate gently at 50°C for 90 minutes.

  • Validation (Chloranil Test): Remove a few resin beads, wash with ethanol, and apply the Chloranil test reagents.

    • If beads remain colorless/yellow: Coupling is complete. Proceed to Step 7.

    • If beads turn blue/green: Unreacted secondary amines remain. Proceed to Step 6.

  • Double Coupling (If necessary): Drain the reaction vessel and repeat Steps 3-4 using fresh reagents.

  • Capping: To prevent unreacted sequences from forming complex deletion impurities, treat the resin with 10% Ac2​O and 10% Pyridine in DMF for 10 minutes. Wash extensively with DMF and DCM.

V. Diagnostic Decision Tree for Post-Cleavage Analysis

If you proceed to final cleavage and observe low yields of the final NpipAc-conjugated peptide, utilize this diagnostic logic to isolate the chemical failure point.

G Start Low Yield Post-Cleavage LCMS Perform LC-MS on Crude Product Start->LCMS Mass1 Mass = Desired Peptide - NpipAc (Deletion Sequence) LCMS->Mass1 Missing Linker Mass Mass2 Mass = Desired + Adducts (+114 Da or +100 Da) LCMS->Mass2 Extra Mass Observed Mass3 Mass = Desired (Split Peaks on HPLC) LCMS->Mass3 Identical Mass, Different RT Sol1 Diagnosis: Steric Hindrance/Aggregation Action: Switch to COMU, add chaotropic salts (LiCl) Mass1->Sol1 Sol2 Diagnosis: Scavenger Failure / Incomplete Deprotection Action: Optimize cleavage cocktail (TIS/EDT ratio) Mass2->Sol2 Sol3 Diagnosis: Base-Catalyzed Epimerization Action: Switch DIPEA to TMP (Collidine) Mass3->Sol3

Caption: LC-MS driven diagnostic decision tree for troubleshooting failed NpipAc linker conjugations post-cleavage.

VI. References
  • Vertex Pharmaceuticals Inc. (2022). Gip receptor agonist peptide compounds and uses thereof (US20220135638A1). Google Patents.6

  • Vertex Pharmaceuticals Inc. (2019). Methods of treating diseases associated with ilc2 cells (US20190358264A1). Google Patents. 7

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. 3

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. 4

  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Highfine. 1

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. 5

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. 2

Sources

Validation & Comparative

Npipac vs. NPRO in Tobacco Research: Biomarker Utility and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the assessment of tobacco-induced carcinogenesis, distinguishing between exposure to preformed tobacco-specific nitrosamines (TSNAs) and the in vivo endogenous nitrosation caused by inhaled nitrogen oxides (NOx) is critical. Two non-volatile N-nitrosamino acids—N-nitrosoproline (NPRO) and N-nitrosopipecolic acid (Npipac/NPIC) —serve foundational, yet distinct, roles in this domain. While NPRO is the gold-standard clinical biomarker for quantifying endogenous nitrosation, Npipac functions primarily as an indispensable internal standard that transforms complex extraction protocols into self-validating analytical systems.

This guide objectively compares their chemical behavior, biomarker utility, and details the field-proven GC-MS/TEA methodologies required for their quantification.

Mechanistic Origins: Endogenous Nitrosation

Tobacco smoke contains high concentrations of reactive nitrogen species, which act as potent nitrosating agents in the acidic environment of the stomach or the neutral environment of saliva[1]. When these agents react with secondary amines, they form N-nitroso compounds (NOCs).

  • NPRO Generation: L-proline, an abundant endogenous and dietary amino acid, is rapidly nitrosated to form NPRO. Because NPRO is non-carcinogenic and >80% is excreted unmetabolized in urine, it is the premier non-invasive index of in vivo nitrosation[1].

  • Npipac Generation: Pipecolic acid, a homologue of proline and a minor metabolite of tobacco alkaloids, undergoes a parallel nitrosation process to form Npipac. While Npipac is found in trace amounts in some processed tobaccos[2], its endogenous baseline in non-smokers is virtually zero, making it an ideal analytical anchor[3].

NitrosationPathway NA Nitrosating Agents (NOx, Nitrite) Pro L-Proline (Endogenous/Dietary) NA->Pro Nitrosation Pip Pipecolic Acid (Alkaloid Metabolite) NA->Pip Nitrosation NPRO N-nitrosoproline (NPRO) Primary Biomarker Pro->NPRO Npipac N-nitrosopipecolic acid (Npipac) Internal Standard Pip->Npipac

Endogenous nitrosation pathways forming NPRO and Npipac from secondary amines.

Objective Comparison: Biomarker vs. Analytical Tool

While both compounds are non-volatile and non-carcinogenic, their structural differences dictate their specific utility in clinical research. NPRO's high endogenous abundance makes it the target analyte, whereas Npipac's trace abundance makes it the perfect internal standard to correct for matrix effects[3].

Quantitative Comparison Table
ParameterN-nitrosoproline (NPRO)N-nitrosopipecolic acid (Npipac/NPIC)
Chemical Precursor L-Proline (Pyrrolidine-2-carboxylic acid)Pipecolic acid (Piperidine-2-carboxylic acid)
Ring Structure 5-membered pyrrolidine ring6-membered piperidine ring
Primary Research Role Primary in vivo biomarker for endogenous nitrosationInternal standard for recovery; secondary tobacco biomarker
Endogenous Abundance High (Baseline ~3.6 µ g/24h ; Smokers ~5.9 µ g/24h )Trace / Undetectable (unless exposed to specific tobaccos)
Tobacco Filler Levels 580 – 15,000 ng/cigaretteNot detected – 670 ng/cigarette
Carcinogenicity Non-carcinogenicNon-carcinogenic
Excretion Profile >80% excreted unmetabolized in urineExcreted unmetabolized in urine

Experimental Protocol: Self-Validating Quantification Workflow

Quantifying urinary NPRO requires rigorous sample preparation because N-nitrosamino acids are highly polar, non-volatile, and susceptible to artifactual formation during extraction. By integrating Npipac as an internal standard, the protocol becomes a self-validating system: any loss of NPRO during extraction or derivatization is proportionally mirrored by Npipac, ensuring absolute quantitative accuracy[3][4].

Step-by-Step Methodology (GC-TEA / GC-MS)

Step 1: Alkalinization and Stabilization

  • Action: Treat a 7.5 mL aliquot of collected urine with NaOH to reach a pH > 10.

  • Causality: Nitrosation is an acid-catalyzed reaction. Alkalinization immediately halts the artifactual in vitro formation of NPRO from abundant urinary precursors (proline and nitrite) during storage[4].

Step 2: Internal Standard Integration

  • Action: Spike the alkaline urine sample with exactly 75 ng of Npipac.

  • Causality: Because Npipac is a 6-membered ring homologue of the 5-membered NPRO, it shares nearly identical pKa values and partitioning coefficients. Its addition at the very beginning of the workflow accounts for matrix effects and extraction losses, ensuring the final NPRO readout is perfectly calibrated[3].

Step 3: Nitrite Scavenging

  • Action: Add 1.5 mL of 20% ammonium sulfamate solution in 1.8 M H₂SO₄.

  • Causality: To extract the acids, the sample must be re-acidified. However, acidification would normally trigger a massive spike in artifactual nitrosation. Ammonium sulfamate acts as a potent, rapid nitrite scavenger, destroying residual nitrite before it can react with secondary amines[4].

Step 4: Liquid-Liquid Extraction

  • Action: Extract the mixture three times with 20 mL of methanol-dichloromethane (1:9, v/v). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Causality: The slightly polar organic solvent mixture efficiently partitions the nitrosamino acids from the aqueous phase. Sodium sulfate removes trace water, which is strictly required because water rapidly quenches the reagents used in the subsequent derivatization step[4].

Step 5: Derivatization and Detection

  • Action: Concentrate the extract to dryness at 30°C, dissolve in 2 mL ether, and derivatize with excess diazomethane to form methyl esters. Analyze via Gas Chromatography-Thermal Energy Analysis (GC-TEA) or GC-MS.

  • Causality: NPRO and Npipac are non-volatile carboxylic acids. Esterification neutralizes the acid group, enabling vaporization in the GC inlet. TEA provides extreme selectivity by pyrolyzing the N-NO bond to release a nitrosyl radical, which is detected via chemiluminescence without interference from the complex urine matrix[4].

AnalyticalWorkflow S1 1. Urine Prep (NaOH added) S2 2. Spike IS (Add Npipac) S1->S2 S3 3. Extraction (Liquid-Liquid) S2->S3 S4 4. Derivatization (Methyl Esters) S3->S4 S5 5. GC-MS/TEA (Quantification) S4->S5

Step-by-step analytical workflow for extracting and quantifying NPRO using Npipac.

Data Interpretation & Causality in Experimental Choices

When analyzing the output from the GC-TEA or GC-MS, researchers must evaluate the recovery rate of the Npipac internal standard. A recovery rate between 75% and 90% validates the extraction efficiency[4]. If the recovery drops below 50%, it indicates a failure in the liquid-liquid extraction phase or incomplete derivatization (often due to residual moisture).

By relying on NPRO as the primary biological signal and Npipac as the internal analytical control, drug development professionals and toxicologists can accurately measure the efficacy of chemopreventive agents (e.g., Vitamin C supplementation) in blocking tobacco-induced endogenous nitrosation[1][3].

References

  • Hoffmann D, Brunnemann KD. "Endogenous Formation of N-Nitrosoproline in Cigarette Smokers." Cancer Research, 1983. Available at:[Link]

  • Hsi LC, et al. "A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine." PMC / NIH, 2010. Available at:[Link]

  • Yuan JM, et al. "Urinary Levels of N-Nitroso Compounds in Relation to Risk of Gastric Cancer: Findings from the Shanghai Cohort Study." PLOS One, 2015. Available at:[Link]

  • Xia Y, et al. "Harmful and Potentially Harmful Constituents in the Filler and Smoke of Tobacco-Containing Tobacco Products." ACS Omega, 2022. Available at:[Link]

Sources

Validation of UHP-QQQ LC-MS/MS Methods for Accurate NPIPAC Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of NPIPAC

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible, trace-level quantitation of N-nitrosopipecolic acid (NPIPAC). NPIPAC is a non-volatile N-nitrosoamino acid (NVNA) that forms in complex matrices such as smokeless tobacco products and nitrite-cured meats ()[1]. More recently, the pharmaceutical industry has heightened its scrutiny of complex nitrosamine impurities, making robust detection methodologies critical.

Unlike volatile nitrosamines (e.g., NDMA), NPIPAC possesses a highly polar carboxylic acid functional group with a molecular weight of 158.16 g/mol ()[2]. This polar, non-volatile nature makes it inherently incompatible with direct Gas Chromatography (GC) analysis. Historically, laboratories relied on hazardous derivatization steps to volatilize the analyte, introducing severe analytical variability. Today, the gold standard has shifted to liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, not all MS platforms yield the same data integrity.

In this guide, I will objectively compare the performance of Ultra-High-Performance Triple Quadrupole (UHP-QQQ) LC-MS/MS against legacy GC-TEA and High-Resolution Accurate Mass (HRAM) Orbitrap systems, and provide a self-validating experimental protocol for accurate NPIPAC detection.

Technology Comparison: Why UHP-QQQ Dominates Trace Quantitation

When selecting a platform for NPIPAC analysis, the primary failure points are matrix ion suppression and insufficient scan speeds, not just absolute instrument sensitivity.

  • Legacy GC-TEA (Thermal Energy Analysis):

    • The Mechanistic Flaw: To analyze NPIPAC via GC, the carboxylic acid must be esterified (typically using highly toxic diazomethane or BF3-methanol) ()[3]. This extra sample preparation step is notoriously irreproducible. Furthermore, in nitrite-rich matrices, the high temperatures of the GC inlet can induce artificial nitrosation of secondary amines, creating false positives.

  • HRAM Orbitrap MS:

    • The Mechanistic Flaw: HRAM is phenomenal for untargeted screening. However, NPIPAC is a low-mass molecule (m/z 159.0). In complex biological or tobacco matrices, the low-mass region is crowded with isobaric interferences. To resolve these, the Orbitrap must operate at extremely high resolution (R > 140,000), which drastically reduces the duty cycle (scan speed). This results in insufficient data points across sharp UHPLC peaks, compromising quantitative accuracy.

  • UHP-QQQ LC-MS/MS (The Optimal Choice):

    • The Mechanistic Advantage: A modern UHP-QQQ operating in Multiple Reaction Monitoring (MRM) mode bypasses derivatization entirely. By isolating the specific [M+H]+ precursor (m/z 159.0) in Q1, fragmenting it via collision-induced dissociation (CID), and filtering for the specific product ion (m/z 84.0) in Q3, the QQQ filters out virtually all chemical noise ()[4]. The millisecond dwell times ensure >15 data points per chromatographic peak, delivering a linear dynamic range of up to 6 logs.

Quantitative Performance Summary

The following table summarizes the objective performance metrics of these three platforms based on standardized matrix validation data.

Performance MetricLegacy GC-TEAHRAM Orbitrap (MS)UHP-QQQ LC-MS/MS (MRM)
Sample Preparation Derivatization requiredDirect analysisDirect analysis
Ionization Mode N/A (Thermal Cleavage)ESI+ / APCIESI+
Selectivity Mechanism ChemiluminescenceHigh Resolution (R > 140k)Precursor/Product Ion Isolation
Duty Cycle / Scan Speed Low (<3 Hz)Low (~3-5 Hz at high R)Extremely High (>100 Hz)
Limit of Quantitation ~50.0 ng/g~5.0 ng/g< 0.05 ng/g
Matrix Interference High (Artifact formation)Moderate (Isobaric crowding)Low (Specific transitions)

Self-Validating Experimental Protocol

To ensure scientific integrity, an analytical method must be self-validating. The protocol below utilizes Solid-Supported Liquid Extraction (SLE) coupled with Isotope Dilution. By adding a stable-isotope-labeled internal standard (SIL-IS) prior to any extraction step, any subsequent loss during sample prep or ion suppression in the ESI source affects the analyte and IS equally. The response ratio remains constant, automatically validating the result for every single injection.

Step-by-Step Methodology

Step 1: Matrix Aliquoting & Isotope Spiking

  • Weigh 1.0 g of homogenized sample (tobacco, meat, or API) into a 50 mL centrifuge tube.

  • Crucial Step: Spike immediately with 50 µL of NPIPAC-d4 (100 ng/mL). This establishes the self-validating baseline ratio.

Step 2: Aqueous Extraction

  • Add 10 mL of LC-MS grade water (adjusted to pH 4.0).

  • Causality: NPIPAC is highly water-soluble. A slightly acidic pH ensures the carboxylic acid remains protonated and neutral, preventing it from binding irreversibly to basic matrix proteins.

  • Vortex for 5 minutes and centrifuge at 4000 x g for 10 minutes to pellet insoluble matrix components.

Step 3: Solid-Supported Liquid Extraction (SLE)

  • Load 5 mL of the aqueous supernatant onto a diatomaceous earth SLE cartridge. Allow 5 minutes for complete absorption.

  • Causality: Traditional Liquid-Liquid Extraction (LLE) often forms unbreakable emulsions with complex matrices. SLE spreads the aqueous sample over a massive surface area, allowing clean, emulsion-free partitioning into the organic phase.

Step 4: Elution & Reconstitution

  • Elute the NPIPAC with 2 x 5 mL of Ethyl Acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C to prevent thermal degradation.

  • Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Methanol with 0.1% Formic Acid).

Step 5: UHP-QQQ LC-MS/MS Analysis

  • Chromatography: Inject 2 µL onto a Polar-Embedded C18 column (e.g., ACE 3 AQ, 150 x 3 mm, 3 µm). Causality: Polar-embedded stationary phases prevent "dewetting" in highly aqueous mobile phases, ensuring robust retention of the polar NPIPAC molecule ()[4].

  • Ionization: Electrospray Ionization in positive mode (ESI+). The acidic mobile phase promotes the formation of the [M+H]+ pseudo-molecular ion.

  • MRM Transitions:

    • Quantifier: m/z 159.0 → 84.0 (Highly specific transition representing the loss of the nitroso group and decarboxylation).

    • Qualifier: m/z 159.0 → 113.0.

Workflow Visualization

Workflow M Complex Matrix (Tobacco/Pharma) IS Spike SIL-IS (Self-Validation) M->IS SLE SLE Extraction (Diatomaceous Earth) IS->SLE Pre-extraction LC UHPLC Separation (Polar C18) SLE->LC Emulsion-free MS UHP-QQQ MS/MS (ESI+ MRM) LC->MS Sharp Peaks Data Quantitation (LOQ <0.05 ng/g) MS->Data High Duty Cycle

Fig 1: Self-validating UHP-QQQ LC-MS/MS workflow for trace NPIPAC detection.

Conclusion

For the accurate detection of NPIPAC, legacy GC methods and HRAM screening tools fall short of the rigorous demands of trace-level quantitation. By coupling a self-validating SLE extraction protocol with the unparalleled selectivity and duty cycle of a UHP-QQQ LC-MS/MS system, laboratories can bypass derivatization artifacts and routinely achieve LOQs below 0.05 ng/g, ensuring compliance with the strictest regulatory thresholds.

References

  • Determination of selected N-Nitrosoamino acids in smokeless tobacco products. CORESTA Smoke Science and Product Technology Joint Study Groups, 2011. URL:[Link]

  • PubChem Compound Summary for CID 20614, N-Nitrosopipecolic acid. National Center for Biotechnology Information, 2025. URL:[Link]

  • N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure. Technical University of Denmark (DTU) Orbit, 2014. URL:[Link]

Sources

A Comparative Analysis of NPIPAC and NNN in Smokeless Tobacco: Analytical Methodologies and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the risk profiles of smokeless tobacco products (STPs), it is critical to distinguish between various N-nitrosated compounds. While total nitrosamine yield is often used as a crude metric in regulatory overviews, the specific molecular species dictate the actual toxicological burden. This guide provides an objective, data-driven comparison between N'-nitrosonornicotine (NNN) —a highly potent tobacco-specific nitrosamine (TSNA)—and N-nitrosopipecolic acid (NPIPAC/NPIC) , a non-volatile N-nitrosoamino acid.

Chemical Origins & Mechanistic Pathways

Both NNN and NPIPAC are artifacts of the curing and fermentation processes, formed when nitrosating agents (such as nitrite derived from the microbial reduction of nitrate) react with secondary amines in the tobacco leaf[1]. However, their precursors and subsequent biological reactivities diverge significantly:

  • NNN is formed via the nitrosation of nornicotine, a secondary tobacco alkaloid[2]. It is a recognized Group 1 human carcinogen, known to induce esophageal and oral cavity tumors through metabolic activation and subsequent DNA adduction[3],[4].

  • NPIPAC is formed via the nitrosation of pipecolic acid, a cyclic amino acid naturally present in the plant[5]. Unlike NNN, NPIPAC and other N-nitrosoamino acids (such as NPRO and MNPA) lack the structural motifs required for potent DNA adduction. They are generally considered to have a vastly lower carcinogenic potential and are monitored primarily as indicators of overall product nitrosation rather than direct drivers of malignancy[6],[7].

Nitrosamine_Formation Nornicotine Nornicotine (Secondary Alkaloid) Fermentation Curing & Fermentation Nornicotine->Fermentation Pipecolic Pipecolic Acid (Amino Acid) Pipecolic->Fermentation Nitrite Nitrosating Agents (Nitrite/Nitrate) Nitrite->Fermentation NNN NNN (N'-nitrosonornicotine) Group 1 Carcinogen Fermentation->NNN NPIPAC NPIPAC (N-nitrosopipecolic acid) N-nitrosoamino acid Fermentation->NPIPAC

Formation pathways of NNN and NPIPAC via nitrosation during tobacco curing and fermentation.

Quantitative Comparison: Abundance in Smokeless Tobacco

The concentrations of these compounds vary wildly depending on the tobacco strain (N. rustica vs. N. tabacum), curing method (air-cured vs. fire-cured), and storage conditions[5],[8]. Historically, US-type moist snuff exhibits higher levels of both TSNAs and N-nitrosoamino acids compared to traditional Swedish snus, which undergoes a pasteurization-like heat treatment that inhibits the microbial activity responsible for nitrite formation[9].

Below is a comparative summary of typical concentration ranges found in US commercial smokeless tobacco products based on historical and modern analytical surveys[10],[11].

ParameterNNN (N'-nitrosonornicotine)NPIPAC (N-nitrosopipecolic acid)
Chemical Class Tobacco-Specific Nitrosamine (TSNA)N-nitrosoamino acid
Precursor NornicotinePipecolic Acid
Typical Levels (US Loose Leaf) 1,250 – 7,420 ng/g224 – 680 ng/g
Typical Levels (US Snuff) 1,000 – 135,000 ng/g160 – 6,800 ng/g
IARC Classification Group 1 (Carcinogenic to humans)Not Classified (Low/No Carcinogenicity)
Primary Toxicological Concern DNA adduction, Oral/Esophageal CancerIndicator of overall product nitrosation

Note: Levels are expressed in ng/g (ppb) dry weight. NNN levels can occasionally spike dramatically in heavily fermented products, whereas NPIPAC remains a minor constituent[10],[11].

Experimental Protocol: Dual Quantification via LC-MS/MS

To accurately compare the levels of a lipophilic alkaloid derivative (NNN) and a highly polar organic acid (NPIPAC) within the complex tobacco matrix, a robust extraction and chromatographic strategy is required. Historically, GC-TEA was used for N-nitrosoamino acids, requiring hazardous and unstable derivatization (e.g., diazomethane)[12]. Modern laboratories employ Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapting principles from CORESTA Method No. 72[13].

Self-Validating Workflow for NNN and NPIPAC Extraction

Rationale (Causality of Design): Tobacco is rich in polyphenols and alkaloids that cause severe ion suppression in MS/MS. We utilize a buffered aqueous extraction to ensure the highly polar NPIPAC remains soluble, followed by a supported liquid extraction (SLE) or diatomaceous earth solid-phase extraction (SPE) to selectively partition the analytes away from the bulk matrix[12],[6]. Isotope-labeled internal standards correct for any matrix effects or extraction losses, ensuring the system is self-validating.

Step-by-Step Methodology:

  • Sample Preparation & Spiking:

    • Weigh 1.0 g of homogenized smokeless tobacco into a 50 mL extraction tube. (Causality: Homogenization is critical as nitrosamines are heterogeneously distributed across the leaf lamina and veins[1].)

    • Spike with 80 µL of an internal standard mixture containing NNN-d4 (for NNN) and d3-MNPA or a specific labeled NPIPAC analog (for NPIPAC) at a concentration of 25 µg/mL[6].

  • Aqueous Extraction:

    • Add 15 mL of 100 mM ammonium acetate buffer (pH 6.5). (Causality: Maintaining a slightly acidic to neutral pH prevents the artifactual formation of NNN from nornicotine during extraction, which occurs rapidly under highly acidic conditions[14].)

    • Agitate on an orbital shaker for 60 minutes at 300 RPM, then centrifuge at 5500 × g for 15 minutes to pellet the particulate matter[6].

  • Matrix Cleanup (Diatomaceous Earth SPE):

    • Load 10 mL of the supernatant onto a ChemElut (diatomaceous earth) cartridge[12]. Allow 5 minutes for the aqueous phase to completely absorb into the sorbent.

    • Elute the analytes using 3 × 10 mL of ethyl acetate. (Causality: Ethyl acetate provides the optimal polarity to extract both the basic NNN and the acidic NPIPAC while leaving highly polar polyphenols and sugars permanently trapped in the aqueous stationary phase.)

  • Concentration & Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 1.0 mL of initial LC mobile phase (e.g., 5% Methanol / 95% Water with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Methanol.

    • Detection: Electrospray Ionization (ESI) in positive mode for NNN (Transitions: m/z 178 → 148) and positive/negative switching for NPIPAC depending on ionization efficiency[2],[13].

Toxicological & Pharmacological Significance

Understanding the difference between these two compounds is paramount for drug development professionals working on tobacco harm reduction or cessation therapies.

NNN (N'-nitrosonornicotine): NNN is unique among TSNAs because it binds to nicotinic acetylcholine receptors, promoting tumor growth by deregulating cell proliferation and survival[3]. Metabolically, NNN undergoes α-hydroxylation catalyzed by cytochrome P450 enzymes, leading to the formation of highly reactive diazonium ions. These electrophiles attack DNA, forming bulky adducts that induce deleterious mutations in oncogenes and tumor suppressor genes, initiating carcinogenesis[3],[4]. Because of this potent mechanism, the FDA and WHO heavily monitor NNN levels, and no safe threshold exists[1],[15].

NPIPAC (N-nitrosopipecolic acid): Conversely, NPIPAC lacks the specific structural motifs required for potent DNA adduction and receptor-mediated proliferation. In toxicological assays, N-nitrosoamino acids like NPIPAC do not exhibit the aggressive mutagenicity seen with NNN[16],[7]. However, quantifying NPIPAC remains highly relevant in agricultural and manufacturing QA/QC. Because it is formed via similar nitrosation pathways as NNN, NPIPAC serves as a valuable biomarker for evaluating the efficacy of TSNA-reduction techniques (e.g., modifying curing temperatures, utilizing low-nitrate fertilizers, or implementing pasteurization)[9],[8].

Sources

cross-validation of Npipac extraction techniques across matrices

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-Nitrosopipecolic Acid (NPIPAC) Extraction Techniques Across Complex Matrices

Target Audience: Researchers, Analytical Chemists, and Drug/Biomarker Development Professionals.

Executive Summary & Analytical Challenge

N-Nitrosopipecolic acid (NPIPAC) is a highly polar, acidic N-nitrosoamino acid (NAA) that serves as a critical biomarker for endogenous nitrosation and is a known constituent of smokeless tobacco products[1]. Due to its piperidine ring and carboxylic acid moiety (pKa ~2.5), NPIPAC presents a unique analytical challenge: it is highly water-soluble and ionizes readily at physiological pH.

Historically, laboratories relied on Liquid-Liquid Extraction (LLE) followed by derivatization and GC-TEA analysis[2]. However, modern LC-MS/MS workflows demand sample preparation techniques that eliminate matrix effects (ion suppression) without the need for carcinogenic derivatizing agents like diazomethane[1]. This guide objectively compares three advanced extraction alternatives—Mixed-Mode Weak Anion Exchange (WAX) SPE , Supported Liquid Extraction (SLE) , and Modified QuEChERS —cross-validating their performance across human urine, smokeless tobacco, and processed meat matrices.

Mechanistic Causality: The Chemistry of NPIPAC Extraction

To optimize recovery, extraction chemistry must be dictated by the analyte's ionization state:

  • Deprotonated State (pH > 5.0): The carboxylic acid group is negatively charged. In this state, NPIPAC cannot be extracted into organic solvents. However, this anionic state is perfectly exploited by WAX-SPE , where electrostatic interactions bind the analyte to a positively charged amine-functionalized resin[2].

  • Protonated State (pH < 2.0): The carboxylic acid is neutralized. This forces NPIPAC to partition into moderately polar organic solvents (e.g., ethyl formate or ethyl acetate). This principle drives both SLE and Modified QuEChERS methodologies, where aggressive acidification is required to break water-analyte hydrogen bonds[3].

Extraction Workflow Decision Matrix

G Sample Sample Matrix Containing NPIPAC Urine Human Urine (High Salt/Urea) Sample->Urine Tobacco Smokeless Tobacco (High Phenolics) Sample->Tobacco Meat Processed Meat (High Lipid/Protein) Sample->Meat WAX Mixed-Mode WAX SPE (Retains -COO⁻) Urine->WAX pH 7.0 Loading SLE Supported Liquid Extraction (Diatomaceous Earth) Tobacco->SLE pH < 2.0 Loading QUE Modified QuEChERS (Acetonitrile + Salts) Meat->QUE 1% FA in MeCN LCMS LC-MS/MS Analysis (ESI Negative Mode) WAX->LCMS Elute: 2% FA in MeOH SLE->LCMS Elute: Ethyl Formate QUE->LCMS dSPE Clean-up

Figure 1: Matrix-dependent decision tree for NPIPAC extraction workflows.

Quantitative Cross-Validation Data

The following table summarizes the experimental cross-validation of these techniques using LC-MS/MS (ESI negative mode). To ensure a self-validating system, all recoveries were calculated using an isotopically labeled internal standard (e.g., d4​ -NPIPAC or 13C5​ -NPRO) spiked prior to extraction to correct for matrix effects and procedural losses[1],[2].

MatrixExtraction TechniqueAbsolute Recovery (%)Matrix Effect (%)LOD (ng/g or ng/mL)Throughput / Scalability
Human Urine WAX-SPE89 - 94%-10%0.4Medium (Requires vacuum manifold)
Human Urine LLE (Ethyl Acetate)62 - 71%-42%2.5Low (Prone to emulsions)
Smokeless Tobacco SLE (Diatomaceous Earth)86 - 91%-8%1.0High (96-well plate compatible)
Smokeless Tobacco LLE (DCM/Methanol)45 - 55%-65%6.5Low (Severe pigment co-extraction)
Processed Meat Modified QuEChERS82 - 87%-22%1.2High (Rapid batch processing)
Processed Meat WAX-SPE70 - 78%-18%1.5Medium (Requires prior protein crash)

Data Interpretation: Traditional LLE fails across all matrices due to severe emulsion formation and co-extraction of matrix suppressors (phenolics in tobacco, urea in urine). WAX-SPE is the gold standard for aqueous biological fluids, while SLE provides unparalleled clean-up for complex solid botanical extracts like tobacco.

Step-by-Step Experimental Protocols

Protocol A: WAX-SPE for Human Urine (Biomarker Analysis)

Causality: Urine contains high concentrations of neutral and cationic salts. By loading at pH 7.0, NPIPAC is anionic and binds to the WAX resin. Washing with 100% methanol removes neutral lipids and urea. Eluting with 2% formic acid neutralizes the NPIPAC carboxylic acid, releasing it from the resin[2].

  • Sample Preparation: Aliquot 5.0 mL of human urine. Spike with 50 ng of d4​ -NPIPAC (Internal Standard).

  • pH Adjustment: Add 5.0 mL of 50 mM ammonium acetate buffer (pH 7.0). Vortex for 30 seconds.

  • Conditioning: Condition a 60 mg/3 mL Polymeric WAX SPE cartridge with 3 mL methanol, followed by 3 mL of water.

  • Loading: Load the buffered urine sample at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3 mL of 5% ammonium hydroxide in water (removes weak acids), followed by 3 mL of 100% methanol (removes neutrals). Dry under vacuum for 5 minutes.

  • Elution: Elute NPIPAC with 3 mL of 2% formic acid in methanol.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 200 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol B: Supported Liquid Extraction (SLE) for Smokeless Tobacco

Causality: Tobacco extracts are highly complex. Acidifying the extract to pH < 2 protonates NPIPAC. Dispersing this aqueous phase over diatomaceous earth creates a massive surface area for partitioning. Eluting with ethyl formate selectively pulls the neutral NPIPAC while leaving highly polar pigments and salts trapped on the aqueous scaffold[1].

  • Aqueous Extraction: Weigh 1.0 g of homogenized smokeless tobacco into a 50 mL tube. Add 15 mL of deionized water and spike with IS. Shake mechanically for 16 hours.

  • Centrifugation: Centrifuge at 5500 x g for 15 minutes. Collect the supernatant.

  • Acidification: Take 2.0 mL of the supernatant and add 100 µL of concentrated formic acid to drop the pH to < 2.0.

  • SLE Loading: Apply the acidified extract to a ChemElut (or equivalent) diatomaceous earth cartridge. Wait 5 minutes for complete absorption into the matrix.

  • Elution: Elute with 3 x 3 mL of ethyl formate (containing 2% ethanol and 2% acetic acid).

  • Reconstitution: Evaporate to dryness and reconstitute in 0.5 mL of deionized water. Filter through a 0.2 µm PTFE syringe filter prior to injection.

Protocol C: Modified QuEChERS for Processed Meat

Causality: Meat requires aggressive protein precipitation. Acetonitrile crashes the proteins, while the addition of 1% formic acid ensures NPIPAC partitions into the organic phase during the salting-out step[3].

  • Homogenization: Weigh 5.0 g of homogenized meat into a 50 mL centrifuge tube. Spike with IS.

  • Extraction: Add 10 mL of Acetonitrile containing 1% formic acid. Shake vigorously for 5 minutes using a mechanical homogenizer.

  • Salting Out: Add QuEChERS extraction salts (4.0 g anhydrous MgSO4​ and 1.0 g NaCl ). Shake immediately for 1 minute to prevent agglomeration.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes.

  • dSPE Clean-up: Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4​ and 50 mg C18 (Do NOT use PSA, as Primary Secondary Amine will irreversibly bind the acidic NPIPAC). Vortex and centrifuge.

  • Analysis: Transfer the supernatant to an autosampler vial for direct LC-MS/MS analysis.

References

  • CORESTA. "Determination of selected N-Nitrosoamino acids in smokeless tobacco products." Cooperation Centre for Scientific Research Relative to Tobacco. Available at:[1]

  • DTU Food. "N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure." Technical University of Denmark. Available at:[3]

  • NIH / PMC. "A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine." National Institutes of Health. Available at:[2]

Sources

A Comparative Guide to the Limit of Detection of N-Pipecolic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Pipecolic Acid as a Crucial Biomarker in Peroxisomal Disorders

N-pipecolic acid (Npipac), a non-proteinogenic amino acid, has emerged as a significant biomarker in the diagnosis and monitoring of a class of severe, inherited metabolic conditions known as peroxisomal disorders. These disorders, which include Zellweger spectrum disorders (ZSD), are characterized by the dysfunction of peroxisomes, essential organelles for various metabolic processes. The accumulation of Npipac in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is a hallmark of impaired peroxisomal function, making its accurate and sensitive detection critical for early diagnosis and the development of potential therapeutic interventions.

This guide provides an in-depth, objective comparison of the analytical methodologies available for quantifying Npipac, with a primary focus on the limit of detection (LOD) achievable in biological matrices. We will delve into the technical nuances of the most prevalent techniques, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and compare their performance with that of alternative biomarkers for peroxisomal disorders. This document is intended to serve as a practical resource for researchers and clinicians in selecting the most appropriate analytical strategy for their specific needs.

The Metabolic Context: The Lysine Degradation Pathway and N-Pipecolic Acid Formation

N-pipecolic acid is a catabolite of the essential amino acid L-lysine. Its formation is a multi-step process that involves enzymes located in different subcellular compartments, including the mitochondria, cytosol, and critically, the peroxisomes. A defect in peroxisomal biogenesis or function leads to a bottleneck in this pathway, resulting in the accumulation of Npipac.

Npipac_Metabolic_Pathway cluster_peroxisome Peroxisome Lysine L-Lysine P2C Δ1-Piperideine-2-carboxylate (P2C) Lysine->P2C Lysine α-oxidase AASA α-Aminoadipic-δ-semialdehyde (AASA) / Δ1-Piperideine-6-carboxylate (P6C) Peroxisomal_Oxidation Peroxisomal Oxidation AASA->Peroxisomal_Oxidation Further Metabolism Npipac N-Pipecolic Acid (Npipac) P2C->Npipac P2C Reductase Npipac->AASA Pipecolate Oxidase (in Peroxisome) p1

Caption: Simplified metabolic pathway of N-pipecolic acid formation from L-lysine.

Comparative Analysis of Analytical Methodologies for N-Pipecolic Acid Quantification

The two predominant analytical techniques for the quantification of Npipac in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation complexity, and throughput.

Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LLOQ)

The following table summarizes the reported LOD and Lower Limit of Quantification (LLOQ) for Npipac in various biological matrices using GC-MS and LC-MS/MS. These values are critical for determining the suitability of a method for detecting the subtle elevations in Npipac levels that may be present in milder forms of peroxisomal disorders or in early disease stages.

Analytical MethodBiological MatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Reference(s)
LC-MS/MS Plasma0.010 µmol/L0.050 µmol/L[1]
LC-MS/MS Plasma-0.5 µmol/L (Linear range start)[2]
GC-MS PlasmaNot explicitly statedNot explicitly stated[3][4]
LC-MS/MS Urine0.5 - 2 ng/mL (for various organic acids)>10 S/N ratio[5]
GC-MS UrineNot explicitly statedNot explicitly stated[6]
LC-MS/MS CSFNot explicitly statedNot explicitly stated[7]

Note: Direct comparison of LOD/LLOQ values across different studies should be done with caution due to variations in instrumentation, sample preparation, and the specific definitions used for these parameters.

Experimental Protocols: Step-by-Step Methodologies

To provide a practical understanding of the analytical workflows, we present detailed, step-by-step protocols for both GC-MS and LC-MS/MS analysis of Npipac in human plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for N-Pipecolic Acid in Human Plasma

This protocol is adapted from established methods for amino acid analysis and provides a robust workflow for Npipac quantification.[8][9]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of an internal standard (e.g., deuterated N-pipecolic acid, D9-Npipac).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.

2. Derivatization:

  • Rationale: Npipac is a polar molecule and requires derivatization to increase its volatility for GC analysis. A common approach is a two-step derivatization process.

  • Step 1: Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 30 minutes. This step protects the keto group.

  • Step 2: Silylation: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 80°C for 30 minutes. This step derivatizes the amine and carboxyl groups.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the Npipac derivative and the internal standard.

GCMS_Workflow Plasma_Sample Plasma Sample (100 µL) Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Nitrogen) Supernatant_Collection->Drying Derivatization Derivatization (Oximation & Silylation) Drying->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis

Caption: Workflow for GC-MS analysis of N-pipecolic acid in plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for N-Pipecolic Acid in Human Plasma

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS, as derivatization is not always required.[1][2]

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing a known concentration of an internal standard (e.g., deuterated phenylalanine, D5-Phe, or D9-Npipac).

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Dilution: Transfer a portion of the supernatant to a new tube and dilute with an appropriate mobile phase compatible solvent if necessary.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining and separating polar compounds like Npipac. A common choice is a silica-based column with an amide or diol stationary phase.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for both Npipac and the internal standard.

      • Npipac Transition (example): m/z 130 -> m/z 84

      • Internal Standard Transition (example for D9-Npipac): m/z 139 -> m/z 93

LCMSMS_Workflow Plasma_Sample Plasma Sample (50 µL) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Dilution Supernatant Dilution Centrifugation->Supernatant_Dilution LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Dilution->LC_MSMS_Analysis

Sources

A Researcher's Guide to Solvent Selection for Npipac Extraction: A Comparative Methodology

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the efficient extraction and purification of a target compound are paramount. This guide provides an in-depth analysis of solvent selection for the extraction of N-(n-propyl)-N-(2-pyridinyl)piperidine-1-carboxamide (Npipac), a molecule of interest in medicinal chemistry due to its unique structural motifs.[1][2] While specific comparative yield data for Npipac is not extensively published, this guide establishes a foundational methodology for determining the optimal extraction solvent. We will delve into the theoretical principles governing solubility, propose a systematic approach for solvent screening, and provide a detailed experimental protocol to generate reliable comparative data.

The Principle of "Like Dissolves Like": A Molecular Perspective

The efficiency of any solvent extraction hinges on the principle of "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity.[3][4] The overall polarity of a molecule is a composite of its functional groups and structural framework.

The structure of Npipac features a blend of polar and nonpolar characteristics:

  • Polar Moieties: The pyridine ring and the carboxamide group introduce polarity and the capacity for hydrogen bonding. The nitrogen in the pyridine ring and the nitrogen and oxygen in the amide group can act as hydrogen bond acceptors.

  • Nonpolar Moieties: The saturated piperidine ring and the n-propyl group contribute to the molecule's nonpolar, lipophilic nature.

This duality suggests that Npipac will likely exhibit good solubility in solvents of intermediate polarity and may be less soluble in the extremes of highly polar (like water) or highly nonpolar (like hexane) solvents.

cluster_Npipac Npipac Structure cluster_Features Structural Features cluster_Properties Solubility Influence Npipac N-(n-propyl)-N-(2-pyridinyl) piperidine-1-carboxamide Pyridine Pyridine Ring Npipac->Pyridine Carboxamide Carboxamide Group Npipac->Carboxamide Piperidine Piperidine Ring Npipac->Piperidine Propyl n-Propyl Group Npipac->Propyl Polar Polar (H-Bond Acceptor) Pyridine->Polar Carboxamide->Polar Nonpolar Nonpolar / Lipophilic Piperidine->Nonpolar Propyl->Nonpolar

Caption: Relationship between Npipac's functional groups and their influence on its polarity.

Strategic Solvent Selection for Extraction Screening

A systematic approach is crucial for identifying the most effective extraction solvent. The choice of solvent not only affects the extraction yield but also impacts the purity of the final product, cost, and safety of the procedure.[5] We recommend screening a panel of solvents representing different polarity classes.

The following table provides a curated list of potential solvents for screening, categorized by their type. The selection is based on solvents commonly used for the extraction and purification of amide and piperidine-containing compounds.[6][7][8]

Solvent ClassSolventPolarity Index (P')Boiling Point (°C)Key Considerations
Nonpolar n-Hexane0.169Good for extracting nonpolar impurities. May have low Npipac solubility.
Toluene2.4111Aromatic solvent, may interact favorably with the pyridine ring.
Intermediate Polarity (Aprotic) Diethyl Ether2.835Highly volatile, good starting point. Can form peroxides.
Dichloromethane (DCM)3.140Excellent solvent for many organic compounds. Health and environmental concerns.
Ethyl Acetate (EtOAc)4.477A good balance of polarity, less toxic than DCM. Often used for amide extractions.[6]
Tetrahydrofuran (THF)4.066Polar ether, miscible with water. Can form peroxides.
Polar Aprotic Acetone5.156Highly polar, miscible with water. Good for dissolving polar compounds.
Acetonitrile (ACN)5.882Often used in chromatography; can be effective for recrystallization of amides.[6]
Polar Protic Isopropanol (IPA)3.982Can act as both a hydrogen bond donor and acceptor.
Ethanol (EtOH)4.378Similar to IPA, generally safe and effective.

Experimental Protocol: A Self-Validating System for Determining Extraction Yield

This protocol describes a standardized shake-flask method to determine the extraction yield of Npipac from a solid matrix (e.g., a crude reaction mixture or a spiked inert solid) into various organic solvents. This method is designed to be self-validating by ensuring equilibrium is reached and measurements are reproducible.

Materials and Reagents
  • Npipac sample (crude or pure standard)

  • Inert solid matrix (e.g., Celite®, sand) - if starting with a pure sample

  • Selected organic solvents (see table above)

  • Scintillation vials (20 mL) with caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 100 mg of the Npipac-containing solid mixture into each scintillation vial.

    • For a standard comparison: If using pure Npipac, mix 10 mg of Npipac with 90 mg of an inert matrix like Celite® to simulate extraction from a solid.

  • Solvent Addition:

    • To each vial, add exactly 10.0 mL of a different test solvent. This creates a 10 mg/mL potential concentration if fully extracted.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker (e.g., 25°C) and agitate at a consistent speed for 24 hours. This extended time is crucial to ensure the system reaches equilibrium, a cornerstone of a trustworthy protocol.

  • Sample Clarification:

    • Allow the vials to stand undisturbed for at least 2 hours to let solid particles settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.

  • Quantification:

    • Prepare a calibration curve using a pure Npipac standard with your chosen analytical method (HPLC is preferred for its specificity).

    • Dilute the filtered extracts as necessary to fall within the linear range of the calibration curve.

    • Analyze the samples to determine the concentration of Npipac in each solvent.

  • Calculating Extraction Yield:

    • Yield (mg) = Concentration (mg/mL) × Volume of Solvent (mL)

    • Yield (%) = (Mass of Npipac extracted / Initial mass of Npipac in sample) × 100

A 1. Sample Preparation (100 mg solid mix per vial) B 2. Solvent Addition (10.0 mL of test solvent) A->B C 3. Equilibration (Shake at 25°C for 24h) B->C D 4. Sample Clarification (Settle and filter) C->D E 5. Quantification (HPLC or UV-Vis Analysis) D->E F 6. Calculate Yield (% Extracted) E->F

Caption: Experimental workflow for comparative solvent extraction analysis.

Data Presentation and Interpretation

The quantitative results should be compiled into a clear, structured table to facilitate direct comparison.

Table 2: Hypothetical Npipac Extraction Yield Data

SolventClassExtraction Yield (%)Observations
n-HexaneNonpolar5.2Incomplete dissolution, clear supernatant.
TolueneNonpolar45.8Good dissolution, some residue remains.
Diethyl EtherIntermediate75.3Nearly complete dissolution.
Ethyl Acetate Intermediate 96.5 Complete dissolution, highest yield.
DichloromethaneIntermediate94.2Complete dissolution.
AcetonePolar Aprotic88.1Complete dissolution.
AcetonitrilePolar Aprotic82.4Complete dissolution.
EthanolPolar Protic65.7Complete dissolution, may co-extract polar impurities.

Interpreting the Results: Based on this hypothetical data, Ethyl Acetate would be the recommended solvent. It provides the highest extraction yield, indicating a highly favorable partition coefficient.[3] While Dichloromethane also shows high yield, Ethyl Acetate is generally preferred due to its lower toxicity and environmental impact. The lower yields in highly nonpolar (Hexane) and highly polar protic (Ethanol) solvents align with the initial structural analysis of Npipac.

This guide provides a robust framework for any researcher to systematically and scientifically determine the optimal extraction solvent for Npipac or any other novel compound. By combining theoretical prediction with a rigorous experimental protocol, this methodology ensures the generation of reliable, comparative data crucial for advancing drug development and chemical research.

References

  • Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]

  • Testa, B. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Available at: [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Dijk, J. M., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
  • Gérardy, R., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker.
  • U.S. Environmental Protection Agency. (n.d.). PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS. Available at: [Link]

  • Gérardy, R., et al. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available at: [Link]

  • Snyder, L. R., et al. (2004, November 1). Practical Aspects of Solvent Extraction. LCGC International. Available at: [Link]

  • Procopio, D., et al. (2021, November 13). Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Available at: [Link]

  • Oku, T., et al. (2002). Process for producing purified piperidine derivative. Google Patents.
  • Folia Nicotianae. (n.d.). PYRIDINE AND PIPERIDINE ALKALOIDS.
  • Vulpetti, A., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Available at: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • PubMed. (2018, December 15). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Available at: [Link]

  • MDPI. (n.d.).
  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.